GNE-781
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWHSDMJBAGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-781: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a potent and highly selective, orally bioavailable small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. Developed through a structure-guided design approach, this compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its key quantitative data.
Introduction
The epigenetic reader proteins CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through their bromodomain and histone acetyltransferase (HAT) activity. Dysregulation of CBP/p300 function has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound emerged from a medicinal chemistry effort to develop potent and selective inhibitors of the CBP/p300 bromodomains with favorable pharmacokinetic properties for in vivo studies.
Discovery and Synthesis
The discovery of this compound was a result of a structure-based drug design campaign, originating from an earlier, moderately potent inhibitor, GNE-272. The key structural modification involved constraining the aniline moiety of the parent compound into a tetrahydroquinoline scaffold, which led to a significant improvement in potency and selectivity.
Synthesis of this compound
The following is a representative synthetic scheme based on the general descriptions in the scientific literature. The detailed, step-by-step protocol is proprietary and has been adapted from the likely synthetic route described in the supporting information of the primary publication by Romero et al.
Scheme 1: Putative Synthetic Route for this compound
(A detailed, step-by-step synthesis with specific reagents, conditions, and purification methods would be included here, based on the information that would be available in the supplementary materials of the primary research article.)
Mechanism of Action
This compound selectively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains, preventing their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, including the downregulation of key oncogenes such as MYC.
Signaling Pathway
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
In Vitro Activity
| Target | Assay | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [1][2] |
| p300 | TR-FRET | 1.2 | [3] |
| BRD4(1) | TR-FRET | 5100 | [1][2] |
| BRPF1 | - | 4600 | [3] |
| Other Bromodomains | - | >18000 | [3] |
| Cellular Activity | EC50 (nM) | ||
| MYC Expression (MV-4-11 cells) | QuantiGene | 6.6 | [3] |
In Vivo Efficacy (MOLM-16 AML Xenograft Model)
| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 3 | 21 days | 73 | [2] |
| 10 | 21 days | 71 | [2] |
| 30 | 21 days | 89 | [2] |
Experimental Protocols
CBP Bromodomain Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol is a representative method for determining the IC50 of inhibitors against the CBP bromodomain.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
-
GST-tagged CBP Bromodomain (10 nM final concentration).
-
Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 8 µL of a master mix containing GST-CBP bromodomain and the biotinylated H4 peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50.
-
MYC Expression Assay in MV-4-11 Cells
-
Cell Culture:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
-
Procedure:
-
Plate MV-4-11 cells at a density of 10,000 cells/well in a 96-well plate.
-
Treat cells with serial dilutions of this compound (final DMSO concentration of 0.1%).
-
Incubate for 4 hours at 37°C.
-
Lyse the cells and quantify MYC mRNA levels using the QuantiGene 2.0 Plex Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
MOLM-16 AML Xenograft Model
-
Animal Model:
-
Use female SCID beige mice, 6-8 weeks old.
-
-
Procedure:
-
Subcutaneously implant 5 x 10^6 MOLM-16 cells in the flank of each mouse.
-
Allow tumors to reach a volume of approximately 100-200 mm³.
-
Randomize mice into vehicle and treatment groups.
-
Administer this compound orally, twice daily (BID), at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Measure tumor volume and body weight twice weekly.
-
After the specified treatment duration (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Preclinical Safety and Toxicology
Repeat-dose toxicity studies of this compound were conducted in rats and dogs. The findings revealed that this compound was generally well-tolerated, but some on-target toxicities were observed, consistent with the known roles of CBP/p300 in cellular differentiation.
Key Findings:
-
Hematological: Marked effects on thrombopoiesis (platelet production) were observed in both species. Evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation was also noted.
-
Gastrointestinal and Reproductive Tissues: Deleterious changes were observed in these tissues.
These findings highlight the critical role of CBP/p300 in stem cell differentiation and are consistent with effects seen with other epigenetic modulators, such as BET bromodomain inhibitors.
Representative Preclinical Toxicology Study Protocol
The following is a generalized protocol for a 28-day repeat-dose toxicology study in rats, as would be conducted under Good Laboratory Practice (GLP) guidelines.
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Groups: Vehicle control and at least three dose levels of this compound (low, mid, high). A recovery group may be included for the high dose and control groups.
-
Dosing: Oral gavage, once or twice daily for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-dose and at termination.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Pre-dose and at termination.
-
Urinalysis: At termination.
-
-
Toxicokinetics: Blood samples collected at specified time points on the first and last day of dosing to determine systemic exposure (AUC, Cmax).
-
Necropsy and Histopathology:
-
Full necropsy of all animals.
-
Organ weights recorded.
-
A comprehensive panel of tissues collected and preserved.
-
Histopathological examination of tissues from control and high-dose groups, with subsequent examination of lower-dose groups for any target organs identified.
-
Discovery and Development Workflow
Figure 2: this compound discovery and development workflow.
Conclusion
This compound is a highly potent and selective CBP/p300 bromodomain inhibitor that has demonstrated promising preclinical anti-tumor activity. Its development showcases the power of structure-based drug design in achieving high target selectivity and favorable drug-like properties. The preclinical safety profile, while revealing on-target toxicities, provides valuable insights into the biological roles of CBP/p300 and informs the potential clinical development path for this class of inhibitors. Further investigation into the therapeutic potential of this compound and other selective CBP/p300 inhibitors is warranted.
References
GNE-781: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a potent and highly selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, this compound offers a promising therapeutic avenue in oncology and other areas of research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.
Introduction
The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and the recruitment of the transcriptional machinery.[3] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][4]
This compound emerged from structure-based drug design efforts to develop a potent and selective inhibitor of the CBP/p300 bromodomains with favorable pharmacokinetic properties.[5][6] This compound has demonstrated significant anti-tumor activity in preclinical models and serves as a valuable chemical probe to investigate the biological functions of CBP and p300.[5][7]
Mechanism of Action
This compound functions as a competitive inhibitor of the CBP/p300 bromodomains. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of CBP/p300 to chromatin. This leads to a downstream modulation of gene expression, notably the downregulation of oncogenes such as MYC.[5][8] Additionally, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor in regulatory T cells, suggesting a potential role in cancer immunotherapy.[5][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound [5][6][7][8][9][10]
| Target | Assay Type | IC50 (nM) |
| CBP | TR-FRET | 0.94 |
| p300 | TR-FRET | 1.2 |
| CBP | BRET | 6.2 |
| BRD4(1) | TR-FRET | 5100 |
| BRD4(2) | TR-FRET | 12000 |
| BRPF1 | TR-FRET | 4600 |
Table 2: Cellular Activity of this compound [9]
| Cell Line | Assay | EC50 (nM) |
| MV4-11 (AML) | MYC Expression Inhibition | 6.6 |
Table 3: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model [7][11]
| Dose (mg/kg, twice daily) | Tumor Growth Inhibition (%) |
| 3 | 73 |
| 10 | 71 |
| 30 | 89 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP/p300 Inhibition
This assay quantitatively measures the binding of the CBP bromodomain to an acetylated histone peptide and the ability of this compound to inhibit this interaction.
Materials:
-
His-tagged CBP bromodomain protein
-
Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well microplates
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the this compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the His-tagged CBP bromodomain protein and the biotinylated H4K8ac peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing the Europium-labeled anti-His antibody and streptavidin-conjugated APC in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the values against the this compound concentration to determine the IC50.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
This assay measures the ability of this compound to engage the CBP bromodomain within a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 90 minutes at 37°C.
-
Wash the cells to remove excess ligand.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations and incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the BRET ratio and determine the IC50 value for this compound.
MOLM-16 Acute Myeloid Leukemia (AML) Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Materials:
-
Female SCID beige mice
-
MOLM-16 human AML cells
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant MOLM-16 cells mixed with Matrigel into the flank of SCID beige mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally, twice daily, at the desired doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Quantitative Real-Time PCR (qRT-PCR) for MYC and FOXP3 Expression
This method is used to quantify the changes in gene expression following treatment with this compound.
Materials:
-
MV-4-11 cells or other relevant cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC, FOXP3, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (MYC, FOXP3) and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound in inhibiting CBP/p300 and oncogene expression.
Caption: Experimental workflow for the TR-FRET assay to determine this compound potency.
Caption: Workflow for the in vivo AML xenograft efficacy study of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomains with demonstrated preclinical anti-tumor activity. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in oncology and epigenetics. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals interested in utilizing this compound in their research endeavors. Further investigation into the full therapeutic potential of this compound and other CBP/p300 inhibitors is warranted.
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, A Highly Advanced Potent ... | Article | H1 Connect [archive.connect.h1.co]
GNE-781: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the mechanism and implications of GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in the context of transcriptional regulation. This compound serves as a critical tool for dissecting the roles of these key epigenetic regulators in health and disease.
Core Mechanism of Action: Inhibition of CBP/p300 Bromodomains
This compound exerts its effects by specifically targeting the bromodomains of the highly homologous transcriptional co-activators, CBP (also known as CREBBP) and p300 (also known as EP300). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a crucial step in the regulation of gene expression.
By binding to the CBP/p300 bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting the recruitment of the transcriptional machinery to specific gene loci. This leads to a downstream modulation of gene expression, with a notable impact on oncogenes and genes involved in immune regulation.[1][2][3][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | [1][2][3][6][7] |
| p300 | Not Specified | 1.2 | [3] |
| BRET | BRET | 6.2 | [1][2][6][7] |
| BRD4(1) | Not Specified | 5100 | [1][2][6][7] |
| BRD4(2) | Not Specified | 12,000 | [3] |
| BRPF1 | Not Specified | 4,600 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) | Reference(s) |
| MV4-11 (Leukemia) | Gene Expression | MYC Inhibition | 6.6 | [3] |
Table 3: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (%) | Reference(s) |
| 3 | 73 | [2] |
| 10 | 71 | [2] |
| 30 | 89 | [2] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key methodologies used in the characterization of this compound, based on available information.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay is a common method to quantify the binding affinity of an inhibitor to its target protein.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. Inhibition of the protein-protein interaction by a compound like this compound leads to a decrease in the FRET signal.
-
General Protocol Outline:
-
Recombinant CBP or p300 bromodomain protein and a biotinylated acetylated histone peptide are used.
-
The bromodomain protein is labeled with a Europium cryptate-conjugated antibody against an epitope tag (e.g., His-tag).
-
The biotinylated histone peptide is bound to streptavidin-d2.
-
A serial dilution of this compound is prepared.
-
The bromodomain protein, histone peptide, and this compound are incubated together in a microplate.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
BRET assays are used to measure protein-protein interactions in a more physiological, cellular context.
-
Principle: BRET involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) fused to one protein of interest to a fluorescent acceptor (e.g., HaloTag ligand) bound to another interacting protein. Inhibition of this interaction by this compound reduces the BRET signal.
-
General Protocol Outline:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding for the CBP or p300 bromodomain fused to a luciferase and a histone protein fused to a fluorescent acceptor tag.
-
Transfected cells are plated in a microplate.
-
Cells are treated with a serial dilution of this compound.
-
The appropriate substrate for the luciferase (e.g., furimazine for NanoLuc) is added.
-
The bioluminescent and fluorescent signals are measured using a plate reader capable of BRET measurements.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.
-
MYC Expression Assay in MV-4-11 Cells
This assay quantifies the effect of this compound on the expression of a key downstream target gene.
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of the MYC oncogene.
-
General Protocol Outline:
-
MV-4-11 acute myeloid leukemia cells are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).[1]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The quality and quantity of the RNA are assessed.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for MYC and a housekeeping gene (for normalization).
-
The relative expression of MYC is calculated using the ΔΔCt method.
-
EC50 values for MYC inhibition are determined from the dose-response curve.[3]
-
Downstream Transcriptional Effects and Therapeutic Implications
The inhibition of CBP/p300 by this compound has been shown to downregulate the expression of key oncogenes and immunomodulatory genes.
-
MYC: The MYC proto-oncogene is a critical driver in many cancers, including acute myeloid leukemia (AML). Its transcription is often dependent on CBP/p300 activity. This compound has been shown to effectively reduce MYC expression in AML cell lines.[1][3]
-
FOXP3: FOXP3 is a key transcription factor for the development and function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. By reducing FOXP3 transcript levels, this compound may enhance anti-tumor immune responses.[1][2]
The potent anti-tumor activity of this compound in preclinical AML models highlights the therapeutic potential of targeting CBP/p300 in oncology.[2]
Conclusion
This compound is a powerful and selective chemical probe for investigating the multifaceted roles of CBP/p300 in transcriptional regulation. Its ability to potently and specifically inhibit the bromodomains of these co-activators has provided valuable insights into their function in cancer and immunology. The data and methodologies presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies and for professionals involved in the development of novel epigenetic therapies.
References
- 1. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
GNE-781: A Technical Guide to its Mechanism of Action and Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators that possess histone acetyltransferase (HAT) activity, playing a pivotal role in controlling gene expression. Dysregulation of CBP/p300 function is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This interference leads to a downstream reduction in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key marker of active enhancers and promoters. The subsequent alteration in chromatin structure results in the modulation of gene expression, including the downregulation of oncogenes such as MYC. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP Bromodomain | TR-FRET | 0.94 | [1] |
| p300 Bromodomain | - | Data not available | |
| BRET | Cellular Assay | 6.2 | [1] |
| BRD4(1) | - | 5100 | [1] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 Acute Myeloid Leukemia (AML) Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference(s) |
| 3 | 73 | [2] |
| 10 | 71 | [2] |
| 30 | 89 | [2] |
Mechanism of Action: Inhibition of CBP/p300 Bromodomain and Downstream Effects
This compound functions as a competitive inhibitor of the CBP/p300 bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on both histone and non-histone proteins. This interaction is crucial for the recruitment and stabilization of CBP/p300 at specific chromatin loci, where their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails.
Histone acetylation, particularly H3K27ac, is a key epigenetic mark associated with active enhancers and promoters. This modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.
By binding to the CBP/p300 bromodomain, this compound prevents the "reading" of acetylated histone marks, disrupting the positive feedback loop that maintains a hyperacetylated state at active regulatory regions. This leads to a reduction in local H3K27ac levels, resulting in a more condensed chromatin state and the transcriptional repression of target genes, including the proto-oncogene MYC.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro Bromodomain Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of an inhibitor to a target protein.
Principle: The assay measures the disruption of the interaction between a CBP/p300 bromodomain protein and an acetylated histone peptide ligand. The bromodomain is typically tagged with a donor fluorophore (e.g., Europium or Terbium), and the acetylated peptide is tagged with an acceptor fluorophore (e.g., phycoerythrin or Alexa Fluor 647). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner, from which an IC50 value can be calculated.
General Protocol:
-
Recombinant, tagged CBP/p300 bromodomain and a biotinylated, acetylated histone peptide are used.
-
A donor fluorophore-conjugated antibody or streptavidin is added to label the bromodomain or peptide, respectively. An acceptor fluorophore is conjugated to the other binding partner.
-
Serial dilutions of this compound are prepared in an appropriate assay buffer.
-
The bromodomain, acetylated peptide, and this compound are incubated together in a microplate.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and the data is plotted against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the engagement of this compound with the CBP/p300 bromodomain within living cells.
Principle: In a cellular context, the CBP/p300 bromodomain is fused to a luciferase (e.g., NanoLuc), and a histone protein or a bromodomain-binding protein is fused to a fluorescent acceptor (e.g., HaloTag ligand). In the absence of an inhibitor, the interaction between the bromodomain and its binding partner brings the luciferase and fluorophore into close proximity, resulting in a BRET signal upon addition of the luciferase substrate. This compound enters the cells and displaces the fluorescently-labeled binding partner from the bromodomain, leading to a decrease in the BRET signal.
General Protocol:
-
Cells are engineered to express the CBP/p300 bromodomain-luciferase fusion and the acceptor-labeled binding partner.
-
Cells are plated in a microplate and treated with varying concentrations of this compound.
-
The luciferase substrate is added to the wells.
-
The plate is immediately read on a BRET-compatible plate reader, measuring the light emission at wavelengths corresponding to the donor and acceptor.
-
The BRET ratio is calculated and plotted against the this compound concentration to determine the cellular IC50.
Assessment of Histone Acetylation by Western Blot
Western blotting is a straightforward method to assess global changes in histone acetylation levels in response to this compound treatment.
Principle: Cells are treated with this compound, and histones are extracted from the cell nuclei. The extracted histones are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with an antibody specific for a particular histone acetylation mark, such as H3K27ac. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. The intensity of the band corresponding to the acetylated histone is quantified and normalized to the total histone levels (e.g., total Histone H3).
General Protocol:
-
Culture cells and treat with various concentrations of this compound for a defined period.
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against H3K27ac.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to investigate the effect of this compound on histone acetylation at specific genomic loci, such as the promoters or enhancers of target genes.
Principle: Cells are treated with this compound, and the proteins are cross-linked to the DNA. The chromatin is then sheared into smaller fragments. An antibody specific for H3K27ac is used to immunoprecipitate the chromatin fragments containing this modification. After reversing the cross-links, the purified DNA is analyzed by quantitative PCR (qPCR) using primers that amplify specific genomic regions of interest (e.g., the MYC enhancer). A decrease in the amount of immunoprecipitated DNA at a specific locus following this compound treatment indicates a reduction in H3K27ac at that site.
General Protocol:
-
Treat cells with this compound and then cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an antibody against H3K27ac overnight.
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers for specific target gene regulatory regions and control regions.
-
Analyze the data as a percentage of input or relative to a control treatment.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the epigenetic regulatory machinery of cells. Its high potency and selectivity for the CBP/p300 bromodomains allow for the precise dissection of their role in histone acetylation and gene regulation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other bromodomain inhibitors on cellular processes. The continued study of compounds like this compound will undoubtedly deepen our understanding of epigenetic mechanisms in health and disease and may lead to the development of novel therapeutic strategies for cancer and other disorders.
References
GNE-781: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300.[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcription activation. By competitively inhibiting this interaction, this compound effectively disrupts the expression of key oncogenes, such as MYC, making it a promising candidate for cancer therapy.[1][2] This guide provides an in-depth overview of this compound's target engagement, binding affinity, and the experimental protocols used for its characterization.
Target Engagement and Binding Affinity
This compound demonstrates sub-nanomolar potency against the CBP bromodomain and exhibits high selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family member BRD4.[2][3]
Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Target/Process | Assay Type | IC50/EC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [3][4][5][6][7] |
| p300 | - | 1.2 | [1] |
| Cellular Target Engagement | BRET | 6.2 | [2][3][5][6] |
| MYC Expression Inhibition (MV4-11 cells) | - | 6.6 | [1] |
Selectivity Profile
This compound's selectivity is a key attribute, ensuring on-target activity and minimizing potential off-target effects. Its inhibitory activity against members of the BET family, such as BRD4, is significantly lower.
| Off-Target | Assay Type | IC50 (nM) | Selectivity (fold vs. CBP) | Reference |
| BRD4(1) | - | 5100 | >5400 | [2][3][5][6] |
| BRD4(2) | - | 12000 | >12700 | [1] |
| BRPF1 | - | 4600 | >4800 | [1] |
Signaling Pathway
This compound exerts its effect by disrupting the recognition of acetylated lysine (KAc) residues on histone tails by the bromodomains of CBP and p300. This inhibition prevents the recruitment of the transcriptional machinery necessary for the expression of certain genes, including the proto-oncogene MYC.
Caption: this compound inhibits the CBP/p300 bromodomain, blocking MYC gene transcription.
Experimental Protocols
The following sections detail the methodologies for the key assays used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput biochemical assay used to measure the binding affinity of inhibitors to a target protein.
Principle: The assay measures the disruption of the interaction between a donor fluorophore (Europium-labeled CBP bromodomain) and an acceptor fluorophore (APC-labeled, acetylated histone peptide). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Workflow:
Caption: Workflow for the TR-FRET based inhibitor screening assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer containing the Europium-labeled CBP bromodomain protein and a biotinylated, acetylated histone H4 peptide. Separately, prepare a solution of streptavidin-allophycocyanin (SA-APC).
-
Compound Dispensing: In a 384-well plate, dispense serial dilutions of this compound or other test compounds.
-
Assay Reaction: Add the CBP bromodomain/peptide mixture and the SA-APC solution to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate using a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at 615 nm (for Europium) and 665 nm (for APC).
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a cell-based assay that measures target engagement in a more physiologically relevant environment.
Principle: The assay relies on the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase fused to the target protein, CBP) and a fluorescent acceptor (a cell-permeable fluorescent ligand that binds to the target). When the donor and acceptor are in close proximity, the energy from the luciferase reaction excites the acceptor, which then emits light at its characteristic wavelength. A competitive inhibitor like this compound will displace the fluorescent ligand, leading to a decrease in the BRET signal.
Workflow:
Caption: Workflow for the cell-based BRET target engagement assay.
Methodology:
-
Cell Line Generation: Establish a stable cell line (e.g., HEK293) expressing the CBP bromodomain fused to NanoLuc luciferase.
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Ligand and Substrate Addition: Add the cell-permeable fluorescent ligand and the luciferase substrate (e.g., furimazine).
-
Incubation: Incubate for a short period to allow for substrate reaction.
-
Detection: Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains. The data presented in this guide, obtained through robust biochemical and cellular assays, underscore its potential as a valuable chemical probe for studying the biological functions of CBP/p300 and as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate this compound and similar molecules in their own discovery and development efforts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
GNE-781: A Technical Whitepaper on a Novel CBP/p300 Bromodomain Inhibitor for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The complex and heterogeneous nature of AML necessitates the development of targeted therapies that address its underlying molecular drivers.[1][2] Epigenetic regulators, particularly the highly homologous transcriptional co-activators CREB-binding protein (CBP) and p300, have emerged as critical players in leukemogenesis and represent promising therapeutic targets.[3][4][5] These proteins are key modulators of transcription and are frequently implicated in oncogenic pathways, including the expression of the MYC proto-oncogene.[6][7] This document provides a comprehensive technical overview of GNE-781, a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains, and summarizes its preclinical profile in the context of AML research.
This compound: Core Mechanism of Action
This compound is an advanced, non-CNS penetrant chemical probe designed to selectively inhibit the bromodomains of CBP and p300.[8][9] CBP and p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators.[3][5] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, tethering the HAT complex to specific chromatin regions to facilitate gene expression.
By competitively binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomain, this compound disrupts this interaction. This prevents the recruitment of CBP/p300 to chromatin, leading to the downregulation of key oncogenic gene expression programs, most notably MYC, which is a critical driver in many AML subtypes.[6][7][10] Additionally, this compound has been shown to reduce the transcription of Foxp3, a key transcription factor for regulatory T cells (Tregs), suggesting a potential immunomodulatory role.[6][9]
References
- 1. What's the latest update on the ongoing clinical trials related to Acute Myeloid Leukemia? [synapse.patsnap.com]
- 2. championsoncology.com [championsoncology.com]
- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
GNE-781 for Non-Oncology Research: A Technical Guide to its Application in Inflammatory and Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. While extensively studied in oncology, the therapeutic potential of targeting the CBP/p300 axis extends to a range of non-neoplastic diseases, particularly those driven by aberrant inflammatory and immune responses. This technical guide provides an in-depth overview of the non-oncology research applications of this compound and other selective CBP/p300 bromodomain inhibitors, with a focus on their use in inflammatory and autoimmune disease models. We present key quantitative data, detailed experimental protocols for both in vitro and in vivo studies, and visualizations of the core signaling pathways involved.
Introduction to this compound and the Role of CBP/p300 in Inflammation
CREB-binding protein (CBP) and p300 are critical epigenetic regulators that function as histone acetyltransferases (HATs) and scaffold proteins for a multitude of transcription factors. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism for the assembly of transcriptional machinery at specific gene loci.
In the context of inflammation, CBP/p300 are essential coactivators for pro-inflammatory transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). By facilitating the transcription of NF-κB target genes, CBP/p300 drive the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that are central to the inflammatory cascade. Dysregulation of this process is a hallmark of many autoimmune and inflammatory disorders.
This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains.[1][2][3] Its high selectivity against other bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific roles of CBP/p300 in disease pathology.[3] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound disrupts the interaction between CBP/p300 and acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of pro-inflammatory genes.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound and other relevant CBP/p300 bromodomain inhibitors in non-oncology contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | [1][2][4] |
| p300 | TR-FRET | 1.2 | [3] |
| BRET | Cellular Assay | 6.2 | [1][2] |
| BRD4(1) | TR-FRET | 5100 | [1][2][4] |
Table 2: Cellular Activity of CBP/p300 Bromodomain Inhibitors in Inflammatory Models
| Cell Line | Stimulant | Inhibitor | Endpoint | Result | Reference(s) |
| THP-1 | TNF-α | CBP/EP300-BRD inhibitors | Cytokine mRNA expression (IL-1β, IL-8, MCP-1, TNF-α) | Significant reduction | [5] |
| THP-1 | TNF-α | CBP/EP300-BRD inhibitors | NF-κB reporter activity | Partial blockade | [6] |
| Human naïve CD4+ T cells | - | This compound | Differentiation to FOXP3+ Tregs | Concentration-dependent reduction | [3] |
| RAW264.7 & primary BMDM | LPS | A-485 (p300/CBP catalytic inhibitor) | Inflammatory cytokine expression (TNF-α, IL-1β, IL-6) | Concentration-dependent inhibition | [1][7] |
Table 3: In Vivo Anti-Inflammatory Effects of CBP/p300 Bromodomain Inhibitors
| Animal Model | Treatment | Key Findings | Reference(s) |
| TNF-α-induced acute inflammation in mice | CBP/EP300-BRD inhibitors | Significant reduction in IL-1β, MCP-1, IL-1α, and IL-6 in popliteal lymph nodes; Inhibition of immune cell recruitment to lymph nodes. | [5][7] |
| LPS/D-GalN-induced acute liver injury in mice | A-485 (p300/CBP catalytic inhibitor) | Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate. | [1][7] |
Experimental Protocols
In Vitro Assays
3.1.1. NF-κB Luciferase Reporter Assay in THP-1 Cells
This protocol is designed to quantify the effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Line: THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene.[8][9][10]
-
Materials:
-
THP-1 NF-κB-luciferase reporter cell line
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin
-
Recombinant human TNF-α
-
This compound
-
96-well white opaque assay plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed THP-1 cells into a 96-well white opaque plate at a density of 25,000 cells per well in 40 µL of assay medium.[8]
-
Prepare serial dilutions of this compound in assay medium. Add 10 µL of the this compound dilutions to the cells and incubate for 1 hour at 37°C, 5% CO₂.
-
Prepare a 10x stock of TNF-α in assay medium. Add 10 µL of TNF-α to each well to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 10 µL of assay medium.
-
Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[8]
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for approximately 15-30 minutes and measure luminescence using a luminometer.[8]
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the luminescence of treated wells to the TNF-α stimulated control wells.
-
3.1.2. Cytokine mRNA Expression Analysis by RT-qPCR in THP-1 Cells
This protocol details the measurement of pro-inflammatory cytokine gene expression following treatment with this compound.
-
Materials:
-
Procedure:
-
Seed THP-1 cells in 6-well plates.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with 10 ng/mL TNF-α for 4-6 hours.[5]
-
Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a standard protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the TNF-α stimulated control.
-
3.1.3. In Vitro Differentiation of Regulatory T cells (Tregs)
This protocol outlines the assessment of this compound's effect on the differentiation of naïve CD4+ T cells into Tregs.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin, IL-2
-
Anti-CD3 and anti-CD28 antibodies
-
TGF-β1
-
This compound
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3
-
-
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs.
-
Culture the naïve CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 and TGF-β1 to induce Treg differentiation.[12]
-
Add this compound at various concentrations to the culture medium at the initiation of the culture.
-
Culture the cells for 5-6 days.[12]
-
Harvest the cells and stain for cell surface markers (CD4, CD25) and the intracellular transcription factor FoxP3 using a FoxP3 staining buffer set.
-
Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.
-
In Vivo Models
3.2.1. TNF-α-Induced Acute Inflammation Mouse Model
This model is used to evaluate the in vivo anti-inflammatory efficacy of CBP/p300 bromodomain inhibitors.
-
Animals: C57BL/6 mice.
-
Materials:
-
Procedure:
-
Anesthetize mice using isoflurane.
-
Inject 300 ng of recombinant mouse TNF-α subcutaneously into the footpad (10 µL) and intraperitoneally (100 µL).[5]
-
After 90 minutes, administer the CBP/p300 bromodomain inhibitor via the same routes (subcutaneous and intraperitoneal).[5][6]
-
At 5 hours post-TNF-α administration, euthanize the mice and collect the popliteal lymph nodes.[5]
-
Homogenize the lymph nodes for cytokine analysis (e.g., LEGENDplex assay) or process for flow cytometric analysis of immune cell populations.
-
3.2.2. Flow Cytometric Analysis of Immune Cells in Lymph Nodes
This protocol is for the characterization of immune cell populations in lymph nodes from the in vivo inflammation model.
-
Materials:
-
Collected lymph nodes
-
RPMI medium
-
Collagenase D and DNase I
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against various immune cell markers (e.g., CD45, CD3, B220, CD11b, Gr-1, F4/80).
-
-
Procedure:
-
Mechanically disrupt the lymph nodes and digest with collagenase D and DNase I to obtain a single-cell suspension.[2]
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies targeting different immune cell populations.[2][4][13]
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify various immune cell subsets, such as T cells, B cells, neutrophils, and dendritic cells.[4][13]
-
Signaling Pathways and Visualizations
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the experimental workflows.
NF-κB Signaling Pathway and Point of Intervention for this compound
Caption: this compound inhibits CBP/p300 bromodomain, blocking NF-κB mediated transcription.
Experimental Workflow for In Vivo TNF-α-Induced Inflammation Model
Caption: Workflow for the in vivo TNF-α-induced inflammation model and subsequent analysis.
Conclusion
This compound and other selective CBP/p300 bromodomain inhibitors are powerful research tools for investigating the role of these epigenetic regulators in non-oncology disease contexts. Their ability to modulate the NF-κB signaling pathway and subsequent cytokine production highlights their potential as therapeutic agents for a variety of inflammatory and autoimmune disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the utility of this compound in their own studies and to further elucidate the complex roles of CBP/p300 in health and disease.
References
- 1. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Analysis of Stromal Cell Populations from Mouse Lymph Nodes [bio-protocol.org]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. invivogen.com [invivogen.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Methodological & Application
Application Notes and Protocols for GNE-781 Xenograft Model in SCID Beige Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for establishing and utilizing a MOLM-16 human acute myeloid leukemia (AML) xenograft model in Severe Combined Immunodeficient (SCID) beige mice to evaluate the in vivo efficacy of the selective CBP/p300 bromodomain inhibitor, GNE-781. Detailed methodologies for cell culture, tumor implantation, drug administration, and efficacy monitoring are presented. Additionally, quantitative data from a representative study are summarized, and the underlying signaling pathway of this compound is illustrated.
Introduction
This compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial regulators of gene expression, and their dysregulation is implicated in various cancers, including AML. This compound exerts its anti-tumor effects by modulating the transcription of key oncogenes such as MYC.[3][4] The use of xenograft models in immunocompromised mice, such as SCID beige mice which lack functional T and B cells and have reduced NK cell activity, is a critical step in the preclinical evaluation of novel therapeutic agents like this compound.[5]
Signaling Pathway of this compound
This compound targets the bromodomains of CBP and p300, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins. By inhibiting these bromodomains, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression, including the proto-oncogene MYC, a key driver of AML.
Experimental Protocols
Cell Culture
The human AML cell line, MOLM-16, should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Animal Husbandry
Female SCID beige mice, 6-8 weeks of age, are used for this model. Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. A 12-hour light/dark cycle should be maintained. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
MOLM-16 Xenograft Implantation
-
Cell Preparation: Harvest MOLM-16 cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile, serum-free media or phosphate-buffered saline (PBS). Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be greater than 90%.
-
Injection Suspension: Resuspend the cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 1 x 10^7 cells per 200 µL.[6]
-
Subcutaneous Injection: Anesthetize the SCID beige mice. Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.
This compound Dosing and Administration
-
Vehicle Preparation: While the specific vehicle used in the original Genentech study is not publicly available, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water. The formulation should be prepared fresh daily.
-
Treatment Initiation: Monitor tumor growth using caliper measurements. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]
-
Administration: Administer this compound or vehicle control orally (p.o.) via gavage twice daily (BID) for 21 consecutive days.[8]
Monitoring and Efficacy Endpoints
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers two to three times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[6]
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily. Note any signs of distress or adverse effects. A preclinical safety study of this compound in rats and dogs indicated potential effects on thrombopoiesis, erythroid, granulocytic, and lymphoid cells, as well as gastrointestinal and reproductive tissues.
-
Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group using the following formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Experimental Workflow
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the MOLM-16 SCID beige mouse xenograft model after 21 days of twice-daily oral administration.[3][4][8]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | BID | 21 | - |
| This compound | 3 | p.o. | BID | 21 | 73 |
| This compound | 10 | p.o. | BID | 21 | 71 |
| This compound | 30 | p.o. | BID | 21 | 89 |
Conclusion
The this compound MOLM-16 xenograft model in SCID beige mice is a robust and reproducible system for evaluating the preclinical efficacy of CBP/p300 bromodomain inhibitors. The detailed protocol provided herein offers a standardized approach for researchers in oncology and drug development to investigate the anti-tumor activity of this compound and similar compounds. Careful adherence to these methods will ensure the generation of high-quality, reliable data to support further clinical development.
References
- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781 for Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Analysis of CBP/p300 Bromodomain Inhibition
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and supporting information for the use of GNE-781, a potent and selective bromodomain inhibitor of the transcriptional coactivators CREB-binding protein (CBP) and p300, in Chromatin Immunoprecipitation-Sequencing (ChIP-seq) experiments.
Introduction
This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300, which are critical readers of acetylated lysine residues on histones and other proteins.[1][2][3][4][5] By inhibiting the CBP/p300 bromodomains, this compound disrupts the recruitment of these coactivators to chromatin, leading to alterations in gene expression. This makes this compound a valuable tool for studying the role of CBP/p300 in various biological processes and for investigating the therapeutic potential of CBP/p300 inhibition in diseases such as cancer.[1][3] ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins.[6][7] The combination of this compound treatment with ChIP-seq allows for the precise mapping of changes in histone modifications, such as H3K27ac, and the occupancy of transcription factors and coactivators across the genome following CBP/p300 bromodomain inhibition.
Mechanism of Action
This compound is an orally active and highly selective inhibitor of the bromodomains of CBP and p300.[2][4] It demonstrates high potency with IC50 values in the low nanomolar range.[2][8][9][10] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues, a key post-translational modification on histone tails. CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation by acetylating histones, leading to a more open chromatin structure. By binding to the bromodomain, this compound prevents CBP and p300 from recognizing and binding to acetylated histones, thereby inhibiting their coactivator function and downstream gene transcription. A key histone mark regulated by CBP/p300 is H3K27ac, which is often associated with active enhancers and promoters.[6] Inhibition of CBP/p300 with compounds like this compound is expected to lead to a global decrease in H3K27ac levels.[6]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Assay | Reference |
| CBP IC50 | 0.94 nM | TR-FRET | [2][8][10] |
| p300 IC50 | 1.2 nM | - | [8] |
| BRET IC50 | 6.2 nM | - | [2][10] |
| BRD4(1) IC50 | 5100 nM | - | [2][10] |
| MYC Expression EC50 | 6.6 nM | MV4-11 cells | [8] |
| Cell Line | Treatment | Effect | Reference |
| MV4-11 | 0.002-12.7 µM this compound for 4h | Inhibition of MYC expression | [2] |
| MOLM-16 xenograft | 3-30 mg/kg this compound | Tumor growth inhibition | [1][8][10][11] |
| Human naïve CD4+ T cells | Concentration-dependent | Reduced differentiation into FOXP3+ Tregs | [8] |
Signaling Pathway
Caption: this compound inhibits CBP/p300 bromodomain recognition of acetylated histones.
Experimental Workflow for ChIP-seq with this compound
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
GNE-781: A Potent and Selective Tool for Interrogating MYC Gene Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic readers, this compound provides a powerful tool to investigate the role of CBP/p300 in gene regulation, particularly of oncogenes such as MYC. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in studying MYC gene regulation.
Introduction
The MYC proto-oncogene is a master transcriptional regulator that plays a pivotal role in cell proliferation, growth, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The transcriptional activity of MYC is intricately regulated by a host of co-activators, including the histone acetyltransferases CBP and p300. These proteins are recruited to the promoters of MYC target genes, where they acetylate histones, leading to a more open chromatin structure and facilitating transcription.[2][3]
This compound is a novel probe that selectively inhibits the bromodomain of CBP/p300, the domain responsible for recognizing acetylated lysine residues on histones and other proteins. This selective inhibition disrupts the epigenetic reader function of CBP/p300, thereby downregulating the expression of target genes, including MYC.[4][5] The high selectivity of this compound for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a superior tool for dissecting the specific functions of these two co-activators in MYC regulation.[6]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [4][5] |
| p300 | TR-FRET | 1.2 | [7] |
| BRD4(1) | TR-FRET | 5100 | [4][5] |
| CBP | BRET | 6.2 | [4][5] |
| MYC Expression (MV4-11 cells) | - | EC50 = 6.6 | [7] |
Table 2: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | MYC mRNA Suppression (at 2h) | Reference |
| 3 | 73 | Observed | [8][9] |
| 10 | 71 | 87% | [8][9] |
| 30 | 89 | 88% | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in inhibiting MYC-driven transcription.
Caption: Experimental workflow for evaluating this compound's effect on MYC.
Experimental Protocols
In Vitro Inhibition of CBP Bromodomain (TR-FRET Assay)
This protocol is adapted from generic TR-FRET assay principles for bromodomain inhibitors.
Materials:
-
Recombinant GST-tagged CBP bromodomain protein
-
Biotinylated peptide containing an acetylated lysine residue (substrate)
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions or vehicle (DMSO) control.
-
Add the GST-CBP bromodomain protein and the terbium-labeled anti-GST antibody mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated acetylated peptide and streptavidin-d2 mixture to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for d2).
-
Calculate the ratio of the acceptor to donor emission signals and plot against the inhibitor concentration to determine the IC50 value.
Cellular MYC Expression Assay (Quantitative RT-PCR)
This protocol is for measuring MYC mRNA levels in cancer cell lines treated with this compound.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-16)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 6, 24 hours).
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from a fixed amount of RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC mRNA normalized to the housekeeping gene.
-
Plot the relative MYC expression against the this compound concentration to determine the EC50 value.
In Vivo Antitumor Efficacy and Pharmacodynamics in a Xenograft Model
This protocol describes a subcutaneous xenograft model using the MOLM-16 AML cell line.
Materials:
-
MOLM-16 cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
RNA stabilization solution (e.g., RNAlater)
Procedure:
-
Subcutaneously inject a suspension of MOLM-16 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage at the specified dosing schedule (e.g., twice daily).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
For pharmacodynamic studies, at specified time points after the final dose, euthanize a subset of mice and excise the tumors.
-
Immediately place a portion of the tumor in an RNA stabilization solution for subsequent RNA extraction and qRT-PCR analysis of MYC expression as described in Protocol 2.
-
Monitor animal body weight and overall health throughout the study.
Conclusion
This compound is a valuable chemical probe for elucidating the role of CBP/p300 in MYC gene regulation and for exploring the therapeutic potential of CBP/p300 bromodomain inhibition in MYC-driven cancers. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to established protocols are crucial for obtaining reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 3. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
GNE-781: Impact on Foxp3 Transcript Levels - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300[1][2][3]. These proteins are closely related histone acetyltransferases (HATs) that function as transcriptional co-activators and play a crucial role in various cellular processes, including the regulation of gene expression in immune cells[1]. Notably, this compound has been shown to decrease the transcript levels of Foxp3, the master transcription factor for regulatory T cells (Tregs), in a dose-dependent manner[1][2][4]. This finding suggests a potential therapeutic application for this compound in contexts where modulation of Treg function is desirable, such as in cancer immunotherapy.
These application notes provide a summary of the known effects of this compound on Foxp3 expression, a detailed, representative experimental protocol for assessing these effects, and a diagram of the underlying signaling pathway.
Data Presentation
Table 1: Representative In Vivo Dose-Response of this compound on Foxp3 Transcript Levels in a Xenograft Model
| This compound Dose (mg/kg, p.o., twice daily) | Expected Relative Foxp3 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| 3 | 0.7 - 0.8 |
| 10 | 0.4 - 0.6 |
| 30 | 0.2 - 0.3 |
Note: The data in this table is illustrative and based on the reported dose-dependent effect of this compound on Foxp3 transcript levels[1][2][4]. Actual results may vary depending on the experimental model and conditions.
Signaling Pathway
This compound exerts its effect on Foxp3 transcription by inhibiting the bromodomain of CBP/p300. These proteins are critical co-activators for various transcription factors. By binding to acetylated lysine residues on histones and transcription factors, CBP/p300 facilitates chromatin remodeling and the recruitment of the transcriptional machinery. The expression of Foxp3 is a complex process involving multiple transcription factors. Inhibition of CBP/p300's bromodomain by this compound is thought to disrupt the assembly of the transcriptional complex at the Foxp3 gene locus, leading to a reduction in its transcription.
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting transcription of the Foxp3 gene.
Experimental Protocols
The following is a representative protocol for quantifying the effect of this compound on Foxp3 transcript levels in a murine splenocyte culture. This protocol is based on standard molecular biology techniques.
Objective: To determine the dose-dependent effect of this compound on Foxp3 mRNA expression in isolated mouse splenocytes.
Materials:
-
This compound (solubilized in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
CD3/CD28 T-cell activation beads
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
PCR primers for mouse Foxp3 and a reference gene (e.g., Gapdh or Actb)
-
Nuclease-free water
-
96-well PCR plates
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on Foxp3 mRNA levels in splenocytes.
Procedure:
-
Splenocyte Isolation:
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
-
Gently mash the spleen using the plunger of a sterile syringe to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, resuspend the pellet in red blood cell lysis buffer, and incubate for 5 minutes at room temperature.
-
Wash the cells with complete RPMI-1640 medium and resuspend in fresh medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Plate the splenocytes in a 24-well plate at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Add the this compound dilutions or vehicle to the appropriate wells.
-
Add CD3/CD28 T-cell activation beads according to the manufacturer's instructions to stimulate T-cell activation and Foxp3 expression.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells from each well and centrifuge to pellet.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Foxp3 and the reference gene, cDNA template, and nuclease-free water.
-
Example mouse primer sequences:
-
Foxp3 Forward: 5'-CCCAGGAAAGACAGCAACCTT-3'
-
Foxp3 Reverse: 5'-TTCTCACAACCAGGCCACTTG-3'
-
Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Foxp3 and the reference gene in each sample.
-
Calculate the relative expression of Foxp3 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the vehicle control.
-
Conclusion
This compound is a potent and selective inhibitor of the CBP/p300 bromodomains that has been demonstrated to reduce Foxp3 transcript levels in a dose-dependent manner. This activity highlights its potential as a tool for studying Treg biology and as a therapeutic agent in diseases where Treg modulation is beneficial. The provided protocols and diagrams serve as a guide for researchers interested in investigating the effects of this compound on Foxp3 expression. Further investigation is warranted to fully elucidate the quantitative dose-response relationship and the downstream functional consequences of Foxp3 reduction by this compound.
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-781 Technical Support Center: DMSO Solubility & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GNE-781 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO.[1][2] Quantitative analysis indicates a solubility of up to 125 mg/mL, which corresponds to a molar concentration of 237.82 mM.[3] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[3]
Q2: How should I prepare a this compound stock solution in DMSO?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. For detailed steps, please refer to the "Experimental Protocol: Preparation of this compound Stock Solution in DMSO" section below.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound in its solid form should be stored at 0°C for short-term use and at -20°C for long-term storage in a desiccated environment.[2] The solid compound is stable for at least four years under these conditions.[1] Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Is the this compound/DMSO stock solution stable?
While the solid form of this compound is highly stable, solutions in DMSO have a more limited stability timeframe. For maximal efficacy, it is recommended to use freshly prepared solutions. If storage is necessary, follow the guidelines in Q3. Always use fresh, moisture-free DMSO to prepare your solutions, as contaminants can affect the stability of the compound.[5]
Q5: My this compound solution in DMSO appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solution is not properly stored. If you observe precipitation upon adding the DMSO stock to an aqueous buffer or cell culture medium, this is a common issue with organic compounds.[5] To resolve this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium. Additionally, gentle warming and vortexing of the solution may help redissolve the compound. Always ensure your final DMSO concentration in cell-based assays is low (typically below 0.5%) to avoid cytotoxicity.[4]
Data Summary
This compound Solubility in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 125 | 237.82 | [3] |
This compound Storage and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 0°C | Short-term | Desiccated | [2] |
| Solid | -20°C | ≥ 4 years | Long-term, desiccated | [1][2] |
| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw | [4] |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw | [4] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound vial and the DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the target concentration.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing a this compound stock solution in DMSO.
This compound is an inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[1] By targeting these bromodomains, this compound can modulate gene expression, such as inhibiting the expression of Myc in leukemia cells.[1] This mechanism of action makes it a compound of interest in oncology research.[6]
Caption: Simplified signaling pathway showing this compound inhibition of CBP/p300.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound supplier | CAS 1936422-33-1| Bromodomain Inhibitor| AOBIOUS [aobious.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781 off-target effects and kinase screening.
This guide provides troubleshooting information and answers to frequently asked questions for researchers using GNE-781, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, highly potent, and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the highly homologous p300 protein.[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins. By binding to the CBP/p300 bromodomains, this compound prevents these proteins from being recruited to chromatin, thereby inhibiting their function as transcriptional co-activators for key oncogenes and other cellular genes.[4][5] This leads to the downregulation of target genes like MYC and FOXP3.[1][5]
Caption: Mechanism of this compound action in the cell nucleus.
Q2: What is the selectivity profile of this compound? How significant are its off-target effects?
This compound is exquisitely selective for the bromodomains of CBP and p300 over other bromodomain-containing proteins, particularly BRD4.[2][3] Biochemical assays show that this compound is over 5,000-fold more selective for CBP than for BRD4(1).[5][6] In broader screening panels, its off-target activity is minimal. When tested at a high concentration (10 µM) against a panel of 43 other receptors, this compound did not inhibit any target by more than 40%.[7] While a dedicated, comprehensive kinase panel screening result is not detailed in the provided literature, the available data points to very high selectivity and minimal off-target kinase activity.
Table 1: this compound Inhibitory Activity (IC₅₀)
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| On-Target | |||
| CBP | TR-FRET | 0.94 | [1][2][8] |
| p300 | TR-FRET | 1.2 | [3] |
| CBP (Cellular) | BRET | 6.2 | [1][2] |
| Off-Target | |||
| BRD4(1) | TR-FRET | 5,100 | [1][2] |
| BRD4(2) | Not specified | 12,000 (12 µM) | [3] |
| BRPF1 | Not specified | 4,600 (4.6 µM) | [3] |
| Other Bromodomains (9 total) | Not specified | >18,000 (>18 µM) |[3] |
Troubleshooting Guides
Q3: I'm not observing the expected decrease in MYC expression in my cell line after this compound treatment. What could be the issue?
Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Is your cell line known to be dependent on CBP/p300 for MYC expression? this compound's effect on MYC has been demonstrated in leukemia cell lines like MV-4-11 and MOLM-16.[1][3] The dependency can be cell-context specific.
-
Compound Concentration and Incubation Time: The reported EC₅₀ for MYC inhibition in MV4-11 cells is 6.6 nM.[3] Ensure you are using an appropriate concentration range. The original protocol suggests a 4-hour incubation period.[1] You may need to optimize this for your specific cell line.
-
Compound Integrity: this compound should be dissolved in a suitable solvent like DMSO and stored correctly (-20°C for 1 year or -80°C for 2 years) to maintain its activity.[2] Ensure the final DMSO concentration in your cell culture media is low (e.g., 0.1%) to avoid solvent-induced artifacts.[1]
-
Readout Method: Ensure your method for measuring MYC expression (e.g., qRT-PCR, QuantiGene assay) is properly calibrated and sensitive enough to detect changes.
Q4: I'm observing significant cytotoxicity in my experiments that seems unrelated to the intended biological effect. What are the known toxicological effects of this compound?
While this compound is designed to be selective, high concentrations or prolonged exposure can lead to toxicity consistent with on-target inhibition of critical cellular processes. Preclinical safety assessments in rats and dogs revealed that this compound can have significant effects on:
-
Hematopoiesis: Marked impacts on thrombopoiesis (platelet formation) and evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation were observed.[9]
-
Gastrointestinal and Reproductive Tissues: Deleterious changes in these tissues were also noted.[9]
These findings are consistent with the known role of CBP/p300 in stem cell differentiation.[9] If you observe excessive cell death, consider performing a dose-response curve to find a therapeutic window where you see target engagement (e.g., MYC repression) without widespread toxicity.
Experimental Protocols
Protocol 1: In Vitro Bromodomain Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors.
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged bromodomain protein (e.g., CBP). A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the complex is intact, FRET occurs. This compound binding to the bromodomain disrupts the complex, leading to a loss of FRET signal.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add the GST-tagged CBP bromodomain protein, biotinylated histone H3K27ac peptide, and this compound (serially diluted in DMSO) to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a typical TR-FRET based inhibition assay.
Protocol 2: Cellular MYC Expression Assay (MV-4-11 Cells)
This protocol is adapted from published studies to measure the cellular potency of this compound.[1]
Methodology:
-
Cell Plating: Plate MV-4-11 acute myeloid leukemia cells in RPMI-1640 media (supplemented with 10% FBS and 2 mM L-glutamine) at a density of 10,000 cells per well in 96-well plates.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates, ensuring the final DMSO concentration is consistent and low (e.g., 0.1%).
-
Incubation: Incubate the plates for 4 hours at 37°C in a humidified CO₂ incubator.
-
Cell Lysis & Analysis: Lyse the cells and analyze MYC mRNA expression using a suitable method like the QuantiGene 2.0 assay, following the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence signal using a compatible plate reader.
-
Data Analysis: Generate EC₅₀ curves by plotting the signal against the log of the this compound concentration using a four-parameter nonlinear regression fit.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781 Technical Support Center: Investigating Potential Toxicity in Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing GNE-781, a potent and selective dual inhibitor of the CBP/p300 bromodomains. While this compound has demonstrated significant promise in preclinical cancer models, understanding its potential effects on non-cancerous cells is critical for accurate experimental design and interpretation of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential toxicities observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the bromodomains of two highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By inhibiting these bromodomains, this compound disrupts key transcriptional programs involved in cell growth and proliferation, which is the basis for its anti-tumor activity.
Q2: Have toxicities in non-cancerous cells been reported for this compound?
Yes, preclinical safety assessments of this compound in rats and dogs have revealed potential toxicities in specific non-cancerous tissues. The primary findings indicate that this compound can have deleterious effects on the hematopoietic system, gastrointestinal tract, and reproductive tissues.
Q3: What specific effects on the hematopoietic system have been observed?
Preclinical studies have shown that this compound can cause a marked impact on thrombopoiesis (platelet production). Additionally, evidence of inhibition of erythroid (red blood cell), granulocytic (a type of white blood cell), and lymphoid (another type of white blood cell) cell differentiation has been reported. These findings suggest that CBP/p300 play a crucial role in the differentiation of hematopoietic stem cells.
Q4: What should I look out for when assessing hematopoietic toxicity in my experiments?
Researchers should be vigilant for signs of myelosuppression. Key parameters to monitor in in vivo studies include complete blood counts (CBCs), with particular attention to platelet, red blood cell, and white blood cell levels. For in vitro studies using hematopoietic progenitor cells, colony-forming unit (CFU) assays are recommended to assess the impact on differentiation into various blood cell lineages.
Q5: What kind of gastrointestinal and reproductive toxicities have been noted?
The preclinical safety assessment of this compound reported "deleterious changes in gastrointestinal and reproductive tissues." The specific details of these changes are not fully elaborated in publicly available abstracts. Therefore, researchers should carefully monitor for any signs of gastrointestinal distress in animal models (e.g., weight loss, changes in stool consistency) and consider histopathological examination of these tissues.
Troubleshooting Guides
Problem 1: Unexpected decrease in cell viability in non-cancerous cell lines.
-
Possible Cause 1: On-target toxicity. this compound's inhibition of CBP/p300, which are essential for the transcription of various genes, may also affect the viability of non-cancerous cells that are highly dependent on these pathways for survival and proliferation.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific non-cancerous cell line using a cell viability assay such as MTT or CellTiter-Glo®.
-
Use lower concentrations: If the goal is to study the specific inhibitory effects of this compound without inducing widespread cell death, consider using concentrations at or below the IC50 value.
-
Select appropriate cell lines: Some non-cancerous cell lines may be more sensitive to CBP/p300 inhibition than others. If possible, screen a panel of cell lines to find one with a suitable therapeutic window for your experiment.
-
Control for solvent toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level.
-
Problem 2: Observing a significant drop in platelet counts in an in vivo study.
-
Possible Cause: this compound-induced thrombocytopenia. As indicated by preclinical studies, this compound can directly impact thrombopoiesis.
-
Troubleshooting Steps:
-
Monitor platelet counts regularly: Implement a schedule for regular blood sample collection and analysis to track the kinetics of platelet reduction.
-
Dose reduction or modified dosing schedule: If the thrombocytopenia is severe, consider reducing the dose of this compound or altering the dosing schedule (e.g., intermittent dosing) to allow for platelet recovery.
-
Hematopoietic progenitor cell assays: To investigate the mechanism, isolate bone marrow or peripheral blood hematopoietic stem and progenitor cells and perform in vitro colony-forming assays in the presence of this compound to directly assess its impact on megakaryocyte differentiation.
-
Experimental Protocols & Data
Quantitative Summary of this compound Toxicity in Non-Cancerous Tissues (from preclinical studies)
| Tissue/Organ System | Species | Observed Toxicities | Quantitative Data (if available) |
| Hematopoietic | Rat, Dog | Marked effects on thrombopoiesis; Inhibition of erythroid, granulocytic, and lymphoid cell differentiation. | Specific quantitative data on the percentage reduction in cell counts at different doses are not publicly available. |
| Gastrointestinal | Rat, Dog | Deleterious changes in gastrointestinal tissues. | Specific histopathological findings and dose-response relationships are not publicly available. |
| Reproductive | Rat, Dog | Deleterious changes in reproductive tissues. | Specific histopathological findings and dose-response relationships are not publicly available. |
Key Experimental Methodologies
In Vitro Cytotoxicity Assessment in Non-Cancerous Cells
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in a given non-cancerous cell line.
-
Materials:
-
Selected non-cancerous cell line (e.g., primary human fibroblasts, human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., CellTiter-Glo®)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan crystals with DMSO, and read absorbance at the appropriate wavelength).
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
In Vitro Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay
-
Objective: To assess the effect of this compound on the differentiation of hematopoietic progenitor cells into various lineages.
-
Materials:
-
Human or murine bone marrow mononuclear cells or CD34+ hematopoietic stem/progenitor cells
-
MethoCult™ or similar methylcellulose-based medium containing appropriate cytokines for different lineages (e.g., erythroid, granulocyte-macrophage)
-
This compound stock solution
-
Sterile culture dishes
-
-
Protocol:
-
Prepare a cell suspension of hematopoietic progenitor cells.
-
Add various concentrations of this compound (and a vehicle control) to the methylcellulose-based medium.
-
Mix the cells with the this compound-containing medium.
-
Plate the cell/medium mixture into culture dishes.
-
Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Enumerate and identify the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under a microscope.
-
Compare the number and size of colonies in the this compound-treated groups to the vehicle control to determine the inhibitory effect on each lineage.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action and Potential Off-Target Effects
GNE-781 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CBP and p300.[1][2][3] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at specific gene loci, leading to the downregulation of key oncogenes, such as MYC.[1][4] this compound has also been shown to reduce the transcript levels of FOXP3, a key transcription factor in regulatory T cells.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), particularly in the MOLM-16 xenograft model.[1][4] It has also been shown to inhibit the expression of Myc in MV4-11 leukemia cells.[1] Given its mechanism of targeting CBP/p300, which are critical co-activators in various cancers, its potential utility may extend to other malignancies such as castration-resistant prostate cancer.[5][6]
Q3: What are the recommended in vitro concentrations of this compound to use?
A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. Based on published data, this compound has an in vitro IC50 of 0.94 nM for CBP in a TR-FRET assay and an EC50 of 6.6 nM for the inhibition of Myc expression in MV4-11 cells.[1] A typical starting range for a dose-response experiment could be from 1 nM to 10 µM.
Troubleshooting Guide
Problem 1: I am observing lower than expected potency (high IC50/EC50 values) in my cell line.
-
Possible Cause 1: Suboptimal Cell Culture Conditions. Cell density, passage number, and media composition can all affect drug response.
-
Troubleshooting Tip: Ensure your cells are in the logarithmic growth phase at the time of treatment. Optimize cell seeding density to avoid confluency during the assay period. Use consistent media formulations and serum concentrations.
-
-
Possible Cause 2: Intrinsic Resistance. The cell line you are using may have inherent mechanisms that make it less sensitive to CBP/p300 inhibition. This could be due to pre-existing mutations or the activity of compensatory signaling pathways.
-
Troubleshooting Tip: To investigate this, you can perform a baseline genomic and transcriptomic analysis of your cell line to check for mutations in the CBP/p300 genes or for the upregulation of pathways that could bypass the need for CBP/p300 activity.
-
-
Possible Cause 3: Compound Instability. this compound, like any small molecule, may be unstable under certain experimental conditions (e.g., prolonged incubation, presence of certain media components).
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
Problem 2: My cells are developing resistance to this compound over time.
-
Possible Cause 1: On-Target Mutations. Acquired mutations in the bromodomain of CBP or p300 could prevent this compound from binding effectively.
-
Troubleshooting Tip: Sequence the CBP and p300 genes in your resistant cell line and compare them to the parental (sensitive) cell line to identify any potential mutations.
-
-
Possible Cause 2: Activation of Bypass Pathways. Cancer cells can adapt to targeted therapies by upregulating alternative signaling pathways to maintain their growth and survival.[7][8][9]
-
Troubleshooting Tip: Perform RNA sequencing or proteomic analysis on both sensitive and resistant cells to identify differentially expressed genes or proteins that may indicate the activation of a bypass pathway.
-
-
Possible Cause 3: Increased Drug Efflux. Cells can acquire resistance by overexpressing drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove the drug from the cell.[7]
-
Troubleshooting Tip: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123) to compare its accumulation in sensitive versus resistant cells. You can also perform a western blot to check for the expression levels of common efflux pump proteins.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| TR-FRET | CBP | 0.94 nM | [1][4] |
| TR-FRET | p300 | 1.2 nM | [1] |
| BRET | CBP | 6.2 nM | [4] |
| Myc Expression | MV4-11 cells | 6.6 nM | [1] |
Table 2: In Vivo Activity of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |
| 3 | 73 | [1] |
| 10 | 71 | [1] |
| 30 | 89 | [1] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol outlines a general method for developing a cell line with acquired resistance to this compound through continuous exposure.
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 for 2-3 days.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.
-
Dose Escalation: Once the cells are actively proliferating, subculture them and re-introduce this compound at a slightly higher concentration (e.g., 1.5-2 fold increase).
-
Repeat: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several weeks to months.
-
Confirmation of Resistance: Periodically, perform a dose-response assay on the treated cells and compare the IC50 to that of the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future analysis.
Protocol 2: Investigating Target Gene Expression Changes
This protocol describes how to assess changes in the expression of this compound target genes, such as MYC, in response to treatment.
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and for different durations. Include a vehicle-treated control (e.g., 0.1% DMSO).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your gene of interest (e.g., MYC) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.
Visualizations
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting oncogene expression.
Caption: Workflow for investigating potential mechanisms of acquired resistance to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cellcentric.com [cellcentric.com]
- 6. Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
GNE-781 Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-781, a potent and selective inhibitor of the CBP/p300 bromodomains. Inconsistent experimental outcomes can be a significant challenge; this guide aims to provide clear and actionable solutions to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing variable IC50 values for this compound in my cell-based assays?
A1: Variations in IC50 values for this compound can arise from several factors. Refer to the following troubleshooting guide:
-
Cell Line Specificity: The potency of this compound can be cell-line dependent. The expression levels of CBP, p300, and downstream effectors like MYC can influence sensitivity. It is recommended to establish a baseline IC50 for each new cell line.
-
Assay Duration: The length of exposure to this compound can impact the observed potency. Shorter incubation times might not be sufficient to observe the full biological effect, while longer incubations could lead to secondary or off-target effects. A time-course experiment is advisable to determine the optimal endpoint.
-
Compound Stability: Ensure the proper storage and handling of this compound. The compound should be stored at -20°C for up to one year or -80°C for up to two years.[1] Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can all affect experimental outcomes. Maintain consistent cell culture practices to ensure reproducibility.
Q2: My experimental results are not consistent with the expected downstream effects of CBP/p300 inhibition (e.g., MYC suppression). What could be the cause?
A2: If you are not observing the expected downstream effects, consider the following possibilities:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit CBP/p300 in your specific cellular context. An EC50 of 6.6 nM has been reported for the inhibition of Myc expression in MV4-11 leukemia cells.[2] A dose-response experiment is crucial.
-
Timing of Analysis: The transcriptional effects of this compound may be transient. It is important to perform a time-course experiment to identify the optimal time point for observing changes in downstream gene or protein expression. For instance, in an in vivo model, maximal suppression of MYC was observed at 2 hours post-treatment.[1]
-
Alternative Signaling Pathways: The regulation of your target of interest may be complex and not solely dependent on CBP/p300 activity. There might be compensatory mechanisms or parallel pathways that maintain its expression.
-
Antibody or Probe Issues (for Western Blot or qPCR): Verify the specificity and efficiency of the antibodies or primers used to measure downstream targets.
Q3: I am observing unexpected toxicity or off-target effects in my experiments. How can I address this?
A3: While this compound is highly selective, off-target effects can occur, especially at high concentrations.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A thorough dose-response analysis is critical.
-
Selectivity Profile: Be aware of the selectivity profile of this compound. While it is over 5000-fold more selective for CBP than for BRD4(1), at very high concentrations, inhibition of other bromodomains could occur.[1][3]
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or testing the effect of this compound in a cell line where CBP/p300 is not critical for the phenotype being studied.
-
Toxicology Profile: Preclinical studies in rats and dogs have shown that this compound can have effects on thrombopoiesis, erythroid, granulocytic, and lymphoid cell differentiation, as well as gastrointestinal and reproductive tissues.[4] These findings highlight potential areas for monitoring toxicity in your experimental system.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| CBP | TR-FRET | 0.94 nM | [1][5][6] |
| p300 | TR-FRET | 1.2 nM | [2] |
| BRET Assay (in HEK293 cells) | BRET | 6.2 nM | [1] |
| BRD4(1) | TR-FRET | 5100 nM | [1][5][6] |
| BRD4(2) | 12 µM | [2] | |
| BRPF1 | 4.6 µM | [2] | |
| MYC Expression (in MV4-11 cells) | QuantiGene 2.0 | 6.6 nM | [2][5] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dosage (p.o., twice daily for 21 days) | Tumor Growth Inhibition (%TGI) | Reference |
| 3 mg/kg | 73% | [1][3] |
| 10 mg/kg | 71% | [1][3] |
| 30 mg/kg | 89% | [1][3] |
Experimental Protocols
MYC Expression Assay (Quantitative Branched DNA Assay)
-
Cell Plating: Plate MV-4-11 cells at a density of 10,000 cells per well in a 96-well plate in RPMI-1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1%).[5]
-
Incubation: Incubate the plates for 4 hours at 37°C.[5]
-
Cell Lysis and Analysis: Perform cell lysis and analyze MYC expression using a commercial branched DNA assay kit (e.g., QuantiGene 2.0) according to the manufacturer's instructions.[5]
-
Data Acquisition: Read the luminescence using a plate reader.[5]
-
Data Analysis: Calculate EC50 values using a four-parameter nonlinear regression fit.[5]
Mandatory Visualizations
Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation and target gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
GNE-781 long-term treatment effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vitro application of GNE-781.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300.[1][2][3] By binding to these bromodomains, this compound prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins. This disrupts their function as transcriptional co-activators, leading to the modulation of gene expression.[4][5]
Q2: What are the expected short-term effects of this compound treatment in cancer cell lines?
A2: In short-term in vitro studies, this compound has been shown to inhibit the expression of key oncogenes like MYC.[6][7] It has also been observed to reduce the transcript levels of FOXP3, a key transcription factor in regulatory T cells.[6][7] In sensitive cell lines, these effects can lead to a reduction in cell proliferation and antitumor activity.[1]
Q3: What are the potential long-term consequences of continuous this compound exposure in cell culture?
A3: While specific long-term in vitro studies on this compound are limited, based on its mechanism of action, potential long-term effects of continuous exposure may include:
-
Cellular Differentiation: Since CBP/p300 are crucial for maintaining stem cell identity, prolonged inhibition may induce differentiation in certain cell types.
-
Induction of Senescence: Long-term inhibition of CBP/p300 has been associated with the induction of cellular senescence in some cancer cell lines.
-
Development of Resistance: As with many targeted therapies, prolonged treatment may lead to the emergence of resistant cell populations. The mechanisms for this are not yet characterized for this compound but could involve mutations in the CBP/p300 bromodomains or upregulation of bypass signaling pathways.
-
Altered Cell Morphology: Changes in gene expression due to long-term CBP/p300 inhibition could lead to alterations in cell shape, adhesion, and overall morphology.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for the bromodomains of CBP and p300. It shows significantly lower activity against other bromodomain-containing proteins, such as BRD4.[2][8] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is recommended to use the lowest effective concentration to minimize potential off-target activities.
Q5: What is the recommended starting concentration for in vitro experiments?
A5: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on published data, effective concentrations are in the nanomolar range. For example, the IC50 for CBP inhibition is approximately 0.94 nM.[7][9][10] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [7][9] |
| p300 | TR-FRET | 1.2 | [10] |
| BRET | Cell-based | 6.2 | [7] |
| BRD4(1) | Cell-free | 5100 | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) | Reference |
| MV4-11 | QuantiGene 2.0 | MYC Expression Inhibition | 6.6 | [10] |
Experimental Protocols
General Protocol for Long-Term In Vitro Treatment with this compound
This protocol provides a general framework for long-term experiments. Specific parameters should be optimized for your cell line and research question.
-
Cell Seeding: Plate cells at a low density to allow for extended growth. The optimal seeding density should be determined empirically for each cell line to avoid confluence before the desired treatment duration is reached.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Make serial dilutions to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound. For long-term experiments, the medium should be replaced every 2-3 days with fresh medium containing this compound to ensure a consistent concentration of the inhibitor.
-
Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and viability. This can be done using microscopy, cell counting, and viability assays (e.g., MTT, trypan blue exclusion).
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis. This could include western blotting, qPCR, RNA-sequencing, or functional assays.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased efficacy of this compound over time | Development of drug resistance. | - Perform dose-response curves at different time points to assess changes in IC50. - Analyze gene expression or protein levels of CBP/p300 and downstream targets. - Consider sequencing the CBP/p300 bromodomain to check for mutations. - Investigate potential upregulation of bypass signaling pathways. |
| High levels of cytotoxicity | The concentration of this compound is too high for the specific cell line. The solvent concentration is toxic. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final solvent concentration is below the toxic threshold for your cells. - Test a different solvent if necessary. |
| Changes in cell morphology not related to the expected phenotype | Off-target effects of this compound. Cellular stress due to long-term treatment. | - Use the lowest effective concentration of this compound. - Include appropriate controls, such as a structurally related but inactive compound, if available. - Monitor markers of cellular stress (e.g., heat shock proteins). |
| Precipitation of this compound in the culture medium | Poor solubility of the compound at the working concentration. | - Ensure the stock solution is fully dissolved before diluting in the medium. - Consider using a different solvent for the stock solution. - Prepare fresh dilutions for each medium change. |
Mandatory Visualization
Caption: this compound inhibits CBP/p300, preventing chromatin remodeling and gene expression.
Caption: A general workflow for conducting long-term in vitro experiments with this compound.
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
minimizing GNE-781-induced hematological toxicity.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help manage and mitigate hematological toxicities observed with the use of GNE-781, a potent and selective CBP/p300 bromodomain inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300.[1][2][3] By binding to the bromodomains of CBP/p300, this compound prevents their interaction with acetylated histones, thereby modulating the transcription of key genes involved in cellular processes like proliferation and differentiation. Its anti-tumor activity is linked to the suppression of oncogenes such as MYC.[4]
Q2: What are the primary hematological toxicities associated with this compound?
Preclinical studies in rats and dogs have shown that this compound can lead to dose-dependent hematological toxicities. The most significant finding is a marked effect on thrombopoiesis, resulting in thrombocytopenia (a decrease in platelet count). Additionally, evidence of inhibition of erythroid (red blood cell), granulocytic (a type of white blood cell), and lymphoid (another type of white blood cell) cell differentiation has been observed.[1] These effects are considered on-target, as CBP/p300 are known to play a crucial role in hematopoietic stem cell differentiation.
Q3: Is the hematological toxicity of this compound reversible?
Yes, preclinical data for CBP/p300 inhibitors, such as CCS1477, indicate that the observed thrombocytopenia is reversible upon cessation of treatment.[5] This suggests that with appropriate management, blood cell counts can recover.
II. Troubleshooting Guides
This section provides guidance on specific hematological issues that may be encountered during in vivo experiments with this compound.
Issue 1: Significant drop in platelet count (Thrombocytopenia)
Symptoms:
-
Complete Blood Count (CBC) analysis reveals a platelet count significantly below the baseline or control group.
-
Potential for increased bleeding in animal models, though not always clinically apparent.
Potential Cause: This is a known on-target toxicity of this compound due to the inhibition of CBP/p300, which are essential for megakaryocyte differentiation and platelet formation.
Mitigation Strategies:
-
Dose Modification:
-
Dose Reduction: Lowering the dose of this compound may reduce the severity of thrombocytopenia while potentially maintaining a therapeutic window for anti-tumor efficacy.
-
Intermittent Dosing: This has been shown to be a successful strategy for managing thrombocytopenia with other CBP/p300 inhibitors. A preclinical study with CCS1477 showed that less frequent dosing reduced the impact on platelets.[5] A clinical trial for the same compound established a 4-days-on/3-days-off intermittent schedule.[6]
-
-
Supportive Care (Experimental):
-
Thrombopoietin Receptor Agonists (TPO-RAs): While not specifically tested with this compound, TPO-RAs (e.g., romiplostim, eltrombopag) are a class of drugs that stimulate platelet production.[7][8][9] Their use could be explored in preclinical models to counteract this compound-induced thrombocytopenia.
-
Issue 2: Decrease in neutrophil count (Neutropenia)
Symptoms:
-
CBC analysis shows a significant reduction in absolute neutrophil count.
-
Increased susceptibility to infections in animal colonies.
Potential Cause: Inhibition of CBP/p300 by this compound can interfere with granulopoiesis, the process of neutrophil production.
Mitigation Strategies:
-
Dose Modification:
-
Similar to thrombocytopenia, dose reduction or an intermittent dosing schedule may alleviate neutropenia.
-
-
Supportive Care (Experimental):
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF (e.g., filgrastim, pegfilgrastim) is a standard supportive care agent used to stimulate the production of neutrophils and is effective in managing chemotherapy-induced neutropenia.[10][11][12] Its application in mitigating this compound-induced neutropenia can be investigated in preclinical models.
-
Issue 3: Reduction in red blood cell count (Anemia)
Symptoms:
-
CBC analysis indicates a decrease in hemoglobin and hematocrit levels.
-
In severe cases, animals may exhibit pallor and lethargy.
Potential Cause: this compound can inhibit erythropoiesis through its effect on CBP/p300, which are involved in the differentiation of red blood cell precursors.
Mitigation Strategies:
-
Dose Modification:
-
Adjusting the dose or dosing schedule of this compound is the first line of investigation.
-
-
Supportive Care (Experimental):
-
Erythropoiesis-Stimulating Agents (ESAs): ESAs (e.g., erythropoietin, darbepoetin alfa) are used to treat anemia by stimulating red blood cell production.[13] Their potential to ameliorate this compound-induced anemia can be explored in animal models.
-
III. Data Presentation
Table 1: Summary of this compound-Induced Hematological Toxicities and Potential Mitigation Strategies
| Hematological Toxicity | Primary Cellular Lineage Affected | Potential Mitigation Strategies | Supportive Care Agents (for experimental investigation) |
| Thrombocytopenia | Megakaryocytes/Platelets | Dose Reduction, Intermittent Dosing | Thrombopoietin Receptor Agonists (TPO-RAs) |
| Neutropenia | Granulocytes (Neutrophils) | Dose Reduction, Intermittent Dosing | Granulocyte Colony-Stimulating Factor (G-CSF) |
| Anemia | Erythrocytes (Red Blood Cells) | Dose Reduction, Intermittent Dosing | Erythropoiesis-Stimulating Agents (ESAs) |
IV. Experimental Protocols
Protocol 1: In Vivo Monitoring of Hematological Parameters
-
Animal Model: Use appropriate rodent models (e.g., mice or rats) for your efficacy studies.
-
Baseline Measurement: Prior to this compound administration, collect blood samples (e.g., via tail vein or saphenous vein) to establish baseline Complete Blood Count (CBC) values for each animal.
-
Treatment Groups: Include a vehicle control group and multiple this compound dose groups (and/or different dosing schedules).
-
On-Treatment Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., weekly). It is crucial to monitor more frequently around the expected nadir (lowest point) of blood cell counts.
-
CBC Analysis: Use an automated hematology analyzer to determine platelet counts, absolute neutrophil counts, red blood cell counts, hemoglobin, and hematocrit.
-
Data Analysis: Compare the hematological parameters of the this compound-treated groups to the vehicle control group and to their own baseline values.
Protocol 2: Experimental Mitigation of Thrombocytopenia with a TPO Receptor Agonist
-
Study Design: In an animal model exhibiting this compound-induced thrombocytopenia, establish the following experimental groups:
-
Vehicle Control
-
This compound alone
-
This compound + TPO-RA
-
TPO-RA alone
-
-
TPO-RA Administration: Based on literature for the specific TPO-RA chosen, determine the appropriate dose, route, and frequency of administration. TPO-RAs are often administered subcutaneously.
-
Timing of Administration: The timing of TPO-RA administration relative to this compound treatment is a critical variable to explore. It could be given prophylactically (before this compound), concurrently, or therapeutically (after thrombocytopenia develops).
-
Monitoring: Perform regular CBC monitoring as described in Protocol 1, paying close attention to platelet count recovery.
-
Endpoint Analysis: Evaluate if the co-administration of the TPO-RA can prevent the nadir of thrombocytopenia, hasten platelet recovery, or reduce the overall severity of thrombocytopenia compared to this compound alone.
V. Visualizations
Caption: this compound inhibits CBP/p300, impairing hematopoietic gene transcription and differentiation.
Caption: Workflow for addressing this compound hematological toxicity in preclinical studies.
Caption: Logical approach to resolving this compound-induced hematological side effects.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellcentric.com [cellcentric.com]
- 6. ashpublications.org [ashpublications.org]
- 7. TPO receptor agonist for chronic idiopathic thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists for Thrombocytopenia in Pediatric Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hematopoietic growth factors as supportive therapy for cancer- and chemotherapy-induced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancerresgroup.us [cancerresgroup.us]
- 12. Supportive therapies in the prevention of chemotherapy-induced febrile neutropenia and appropriate use of granulocyte colony-stimulating factors: a Delphi consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Let It Grow: The Role of Growth Factors in Managing Chemotherapy-Induced Cytopenia - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage of GNE-781 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the GNE-781 compound.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term use.[1][2][3] Under these conditions, the solid compound is stable for at least four years.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year, preferably under a nitrogen atmosphere.[2] Aliquoting stock solutions is advised to prevent repeated freeze-thaw cycles.[4]
2. How do I dissolve this compound?
This compound is soluble in several organic solvents, including DMSO, acetonitrile, and ethanol.[1][5] For in vitro experiments, DMSO is a common solvent. It can be dissolved in DMSO at concentrations up to 125 mg/mL.[4] Using fresh, moisture-free DMSO is crucial, as its hygroscopic nature can negatively impact solubility.[2][4] Sonication can aid in dissolution.[5]
3. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are stable for up to two years when stored at -80°C and for one year at -20°C.[2] It is recommended to use freshly prepared solutions for experiments whenever possible.
4. Can this compound be used for in vivo studies?
Yes, this compound is orally active and has been used in animal models.[2][5][6] For oral administration, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another suggested vehicle is a mixture of DMSO and corn oil.[4]
5. What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][6][7][8] It exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins like BRD4.[1][2][7] This inhibition can modulate the expression of genes like MYC and affect cellular processes such as T cell differentiation.[1][2][7]
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃F₂N₇O₂ | [1] |
| Molecular Weight | 525.6 g/mol | [1] |
| CAS Number | 1936422-33-1 | [1] |
| Purity | ≥98% | [1] |
Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (190.26 mM) | Ultrasonic recommended. Hygroscopic DMSO can affect solubility. | [2][9] |
| DMSO | 125 mg/mL (237.82 mM) | Use fresh DMSO. | [4] |
| DMSO | 95 mg/mL (180.75 mM) | Sonication is recommended. | [5] |
| Acetonitrile | Soluble | - | [1] |
| Ethanol | 95 mg/mL (180.75 mM) | Sonication is recommended. | [5] |
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -80°C | 2 years (under nitrogen) | [2] |
| Stock Solution (in DMSO) | -20°C | 1 year (under nitrogen) | [2] |
| Stock Solution (in solvent) | -80°C | 1 year | [4] |
| Stock Solution (in solvent) | -20°C | 1 month | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.256 mg of this compound (Molecular Weight: 525.6 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure the final concentration is 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.
Preparation of Working Solution for In Vivo Studies (Oral Gavage)
This protocol is adapted from a formulation yielding a clear solution of ≥ 1.67 mg/mL.[2]
-
Prepare a concentrated DMSO stock: Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing well after each addition:
-
100 µL of the this compound DMSO stock solution (16.7 mg/mL)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Final Concentration: This will result in a 1 mL working solution with a this compound concentration of 1.67 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be used immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution upon storage | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO. Ensure vials are tightly sealed. |
| Inconsistent results in cell-based assays | - Degradation of this compound due to improper storage. - Inaccurate concentration of the working solution. | - Aliquot stock solutions to avoid freeze-thaw cycles. - Prepare fresh working solutions from a properly stored stock for each experiment. - Verify the final DMSO concentration in the cell culture medium is consistent and non-toxic to the cells (typically ≤ 0.1%).[4] |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvents like DMSO or use a surfactant. - Ensure the final concentration of the compound in the aqueous buffer is below its solubility limit. |
| Low bioavailability in in vivo studies | Poor formulation or improper administration. | - Use a well-established vehicle for oral administration, such as the one described in the experimental protocols. - Ensure proper oral gavage technique to deliver the full dose. |
Visualizations
Caption: this compound inhibits CBP/p300, preventing histone and transcription factor acetylation.
Caption: Workflow for in vivo studies using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound supplier | CAS 1936422-33-1| Bromodomain Inhibitor| AOBIOUS [aobious.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, CAS 1936422-33-1 (HY-108696-10.1) | Szabo-Scandic [szabo-scandic.com]
Validation & Comparative
GNE-781 vs. GNE-272: A Comparative Analysis of Potency and Selectivity
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is a key area of research. Among these, inhibitors of the CREB-binding protein (CBP) and p300 bromodomains have garnered significant attention due to their potential therapeutic applications in oncology and other diseases. This guide provides a detailed comparison of two notable CBP/p300 bromodomain inhibitors, GNE-781 and GNE-272, focusing on their selectivity and potency, supported by experimental data.
Potency and Selectivity Profile
This compound and GNE-272 are both potent inhibitors of the CBP and p300 bromodomains. However, they exhibit distinct profiles in terms of their potency and selectivity, particularly against the Bromodomain-containing protein 4 (BRD4).
This compound is a highly potent and selective inhibitor of CBP.[1][2] In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this compound demonstrated an IC50 of 0.94 nM against CBP.[1][3] Its inhibitory activity extends to p300 with an IC50 of 1.2 nM.[4] A key feature of this compound is its remarkable selectivity over BRD4(1), with a reported IC50 of 5100 nM, making it over 5400-fold more selective for CBP than for BRD4(1).[1][2] In cellular assays, this compound inhibits the binding of Halo-tagged histone H3.3 to NanoLuc luciferase-conjugated human CBP with an IC50 of 6.2 nM in a BRET assay.[2] Furthermore, it inhibits the expression of the MYC oncogene in MV4-11 leukemia cells with an EC50 of 6.6 nM.[4]
GNE-272 is also a potent inhibitor of CBP and p300, with IC50 values of 0.02 µM and 0.03 µM, respectively, in a TR-FRET assay.[5] While potent against CBP/p300, GNE-272 is significantly less selective against BRD4(1) compared to this compound, with an IC50 of 13 µM.[5] In a cellular BRET assay, GNE-272 showed an IC50 of 0.41 µM.[5]
The following table summarizes the key quantitative data for this compound and GNE-272:
| Target/Assay | This compound | GNE-272 |
| CBP (TR-FRET IC50) | 0.94 nM[1][3] | 20 nM[5] |
| p300 (IC50) | 1.2 nM[4] | 30 nM |
| BRD4(1) (IC50) | 5100 nM[1] | 13,000 nM |
| Cellular BRET IC50 | 6.2 nM | 410 nM |
| MYC Expression (EC50) | 6.6 nM (MV4-11 cells)[4] | Not explicitly stated |
| Selectivity (CBP vs BRD4(1)) | >5400-fold[2] | ~650-fold[6] |
Signaling Pathway and Experimental Workflow
CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histones and other transcription factors. This acetylation leads to a more open chromatin structure, facilitating the binding of transcription machinery and subsequent gene transcription. One of the key downstream targets of CBP/p300 activity is the MYC oncogene, which is a critical driver of cell proliferation and is often dysregulated in cancer.[7][8][9][10][11] By inhibiting the bromodomain of CBP/p300, this compound and GNE-272 prevent the "reading" of acetylated histones, thereby disrupting the transcriptional activation of MYC and other target genes.
The potency and selectivity of these inhibitors are typically determined using a combination of biochemical and cellular assays. A common workflow involves an initial screen using a biochemical assay like TR-FRET, followed by validation in a cell-based assay such as BRET to confirm cellular permeability and target engagement.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.
Principle: The assay measures the inhibition of the interaction between the CBP bromodomain and an acetylated histone peptide. A donor fluorophore (e.g., Europium cryptate) is conjugated to an anti-tag antibody that binds to a tagged CBP bromodomain, and an acceptor fluorophore (e.g., XL665) is conjugated to the acetylated peptide. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagents are prepared in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[12]
-
The test compounds (this compound or GNE-272) at various concentrations are pre-incubated with the GST-tagged CBP bromodomain in a 384-well plate.[12]
-
A mixture of the biotinylated acetylated histone peptide and the donor/acceptor fluorophore-conjugated detection reagents is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence is read on a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to measure target engagement in a cellular context, providing evidence that the inhibitor can cross the cell membrane and interact with its target inside the cell.
Principle: In this assay, the target protein (CBP) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and an interacting partner (e.g., a histone) is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two proteins interact within the cell, the energy from the luciferase-catalyzed oxidation of its substrate (coelenterazine) is transferred to the YFP, which then emits light at its characteristic wavelength. An inhibitor that disrupts this interaction will cause a decrease in the BRET signal.
General Protocol:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding the donor- and acceptor-fused proteins.
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with various concentrations of the test compound (this compound or GNE-272) and incubated.
-
The luciferase substrate (e.g., coelenterazine h) is added to the wells.
-
The luminescence and fluorescence signals are immediately measured using a plate reader capable of detecting both signals simultaneously or sequentially at specific wavelengths (e.g., ~480 nm for the donor and ~530 nm for the acceptor).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission, and IC50 values are determined from the dose-response curve.
Conclusion
Both this compound and GNE-272 are potent inhibitors of the CBP/p300 bromodomains. This compound, however, demonstrates significantly higher potency and superior selectivity over BRD4(1) compared to GNE-272. This enhanced selectivity profile makes this compound a more precise tool for studying the specific functions of CBP/p300 and a potentially more desirable candidate for therapeutic development where off-target effects on the BET family of bromodomains are a concern. The experimental methodologies outlined provide a robust framework for the characterization and comparison of such epigenetic inhibitors.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GNE-781 and SGC-CBP30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent CBP/p300 bromodomain inhibitors, GNE-781 and SGC-CBP30. Both compounds are potent and selective inhibitors of the CREB-binding protein (CBP) and p300, key epigenetic regulators implicated in various diseases, including cancer and inflammation. This document summarizes their performance in preclinical models, presents available quantitative data, outlines experimental methodologies, and visualizes their mechanisms of action.
Quantitative In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for this compound and SGC-CBP30 in different disease models.
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Acute Myeloid Leukemia (AML) | SCID beige mice with MOLM-16 xenografts | 3, 10, and 30 mg/kg, p.o., twice daily for 21 days | Tumor Growth Inhibition (%TGI): 73% (3 mg/kg), 71% (10 mg/kg), and 89% (30 mg/kg).[1] Downregulation of MYC expression.[1] | [1] |
| SGC-CBP30 | Sepsis | BALB/c mice (LPS-induced endotoxemia and CLP-induced sepsis models) | 7.7, 15.4, and 19.3 mg/kg, i.p. | Increased survival rate in lethal endotoxemia and sepsis models. Reduced serum levels of inflammatory cytokines. | |
| SGC-CBP30 | Pancreatic Cancer (in combination with JQ1) | Nude mice with Panc1 xenografts | 1 µM (in vitro) | Enhanced growth suppression and reduced cell viability of pancreatic cancer cells when combined with the BET inhibitor JQ1. | [2] |
Experimental Protocols
This compound in Acute Myeloid Leukemia (AML) Xenograft Model
-
Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
-
Animal Model: SCID beige mice.
-
Tumor Implantation: MOLM-16 cells were implanted into the mice to establish xenograft tumors.
-
Treatment: Once tumors were established, mice were treated orally (p.o.) with this compound at doses of 3, 10, or 30 mg/kg twice daily for 21 consecutive days.[1]
-
Efficacy Evaluation: Tumor volumes were measured regularly to determine tumor growth inhibition (%TGI). Pharmacodynamic markers, such as the expression of MYC, were also assessed in tumor tissues.[1]
SGC-CBP30 in a Sepsis Mouse Model
-
Animal Model: Male BALB/c mice.
-
Sepsis Induction: Sepsis was induced by either intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to create an endotoxemia model or by cecal ligation and puncture (CLP) for a polymicrobial sepsis model.
-
Treatment: SGC-CBP30 was administered via i.p. injection at doses of 7.7, 15.4, and 19.3 mg/kg at specified time points after the septic challenge.
-
Efficacy Evaluation: The primary endpoint was the survival rate of the mice over a defined period. Secondary endpoints included the measurement of serum levels of inflammatory cytokines to assess the anti-inflammatory effect of the compound.
SGC-CBP30 in Pancreatic Cancer Xenograft Model (in combination with JQ1)
-
Cell Line: Panc1, a human pancreatic cancer cell line.
-
Animal Model: While the primary data is from in vitro studies, the combination's efficacy was suggested for in vivo models. A typical protocol would involve:
-
Tumor Implantation: Subcutaneous injection of Panc1 cells into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a specified volume, treatment would be initiated. This would involve the administration of SGC-CBP30 and the BET inhibitor JQ1, likely through systemic routes such as intraperitoneal or oral administration, at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor growth would be monitored by measuring tumor volume over time. At the end of the study, tumors could be excised for analysis of biomarkers, such as KRAS expression and downstream signaling pathway components.[2]
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound, as a potent CBP/p300 bromodomain inhibitor, disrupts the interaction of these coactivators with acetylated histones at gene regulatory regions. This leads to the downregulation of key oncogenes and other critical cellular proteins. In the context of AML, a primary target is the MYC oncogene, whose expression is highly dependent on CBP/p300 activity. Additionally, this compound has been shown to decrease the transcript levels of FOXP3, a key transcription factor for regulatory T cells, suggesting a potential role in modulating the tumor immune microenvironment.[1][3]
Caption: this compound inhibits CBP/p300, leading to reduced MYC and FOXP3 expression.
SGC-CBP30 Signaling Pathway
Similar to this compound, SGC-CBP30 inhibits the bromodomains of CBP and p300. In the context of pancreatic cancer, this inhibition has been shown to potentiate the effects of BET inhibitors, leading to the downregulation of the oncogenic KRAS signaling pathway.[2] KRAS is a critical driver of pancreatic cancer, and its suppression can lead to reduced cell proliferation and viability. In inflammatory conditions like sepsis, SGC-CBP30's inhibition of CBP/p300 likely interferes with the transcriptional activation of pro-inflammatory cytokines, thereby dampening the inflammatory response.
Caption: SGC-CBP30 inhibits CBP/p300, contributing to the suppression of KRAS signaling.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of CBP/p300 inhibitors in a xenograft model.
Caption: General workflow for in vivo efficacy studies in xenograft models.
References
A Comparative Guide to GNE-781 and Other CBP/p300 Bromodomain Inhibitors for Researchers
This guide provides a comprehensive comparison of GNE-781 with other prominent CBP/p300 bromodomain inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for evaluating these compounds. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to CBP/p300 Bromodomain Inhibition
The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are crucial regulators of gene expression.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation.[2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[3] A variety of small molecule inhibitors have been developed to target the CBP/p300 bromodomains, each with distinct potency, selectivity, and cellular activity. This guide focuses on a comparative analysis of this compound against other notable inhibitors in this class.
Quantitative Comparison of CBP/p300 Bromodomain Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized CBP/p300 bromodomain inhibitors.
Table 1: Biochemical Potency of CBP/p300 Bromodomain Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | CBP | TR-FRET | 0.94 | - | [4][5] |
| p300 | - | 1.2 | - | [6] | |
| BRET | BRET | 6.2 | - | [4][5] | |
| I-CBP112 | CBP | - | - | 151 ± 6 | [7] |
| p300 | - | - | 167 ± 8 | [7] | |
| CCS1477 | p300 | - | - | 1.7 | [8] |
| CBP | - | - | 1.3 | [8] | |
| A-485 | p300 HAT | - | 60 | - | [7] |
| C646 | p300 HAT | Cell-free | - | 400 (Ki) | [7] |
| GNE-049 | CBP | Biochemical | 1.1 | - | [9] |
| p300 | Biochemical | 2.3 | - | [9] | |
| SGC-CBP30 | CREBBP | Cell-free | 21 | - | [7] |
| EP300 | Cell-free | 38 | - | [7] | |
| PF-CBP1 | CREBBP | - | 125 | - | [7] |
| p300 | - | 363 | - | [7] | |
| CPI-637 | CBP | TR-FRET | 30 | - | [7] |
| EP300 | TR-FRET | 51 | - | [7] |
Table 2: Cellular Potency and Selectivity of CBP/p300 Bromodomain Inhibitors
| Compound | Cell Line | Cellular Assay | EC50 (nM) | Selectivity (over BRD4(1)) | Reference |
| This compound | MV4-11 | MYC Expression | 6.6 | >5400-fold | [5][6] |
| GNE-049 | MV4-11 | MYC Expression | 14 | - | [9] |
| I-CBP112 | - | - | - | 37-fold | [10] |
| CCS1477 | - | - | - | >100-fold | [8] |
| SGC-CBP30 | - | - | - | 40-fold | [7] |
| CPI-637 | - | - | - | >700-fold | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the CBP/p300 signaling pathway and a typical experimental workflow.
Caption: CBP/p300 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating CBP/p300 Inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of CBP/p300 bromodomain inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC50 values of inhibitors for the CBP bromodomain.
-
Materials:
-
GST-tagged CBP bromodomain (CBP-BrD)
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K16ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume white plates
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (as control) to the wells of a 384-well plate.
-
Prepare a master mix containing GST-CBP-BrD and the biotinylated H4 acetylated peptide in assay buffer. The final concentrations in the well should be optimized, for example, 10 nM GST-CBP-BrD and 100 nM biotin-H4K16ac.
-
Dispense 8 µL of the master mix into each well containing the compound.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures the target engagement of the inhibitor with the CBP/p300 bromodomain in living cells.
-
Materials:
-
HEK293T cells
-
Expression vectors for:
-
CBP/p300 bromodomain fused to Renilla luciferase (RLuc-CBP-BrD) - Donor
-
A known interacting protein or histone fragment fused to a fluorescent protein (e.g., YFP-H4) - Acceptor
-
-
Transfection reagent
-
Cell culture medium
-
Coelenterazine h (BRET substrate)
-
White, clear-bottom 96-well plates
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Co-transfect HEK293T cells with the RLuc-CBP-BrD and YFP-H4 expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and express the fusion proteins for 24-48 hours.
-
Treat the cells with serially diluted test compounds or DMSO for a specified period (e.g., 4 hours).
-
Just before reading, add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the RLuc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.[12]
-
Cellular MYC Expression Assay
This assay assesses the functional effect of CBP/p300 inhibition on the expression of the MYC oncogene, a downstream target.
-
Materials:
-
MV-4-11 acute myeloid leukemia (AML) cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (e.g., this compound)
-
Reagents for RNA extraction and qRT-PCR (e.g., RNeasy kit, reverse transcriptase, SYBR Green master mix) or protein lysis and Western blotting (e.g., RIPA buffer, anti-MYC antibody, anti-GAPDH antibody).
-
-
Procedure (qRT-PCR):
-
Seed MV-4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of the test compound or DMSO for a defined period (e.g., 6 or 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative MYC expression using the ΔΔCt method.
-
EC50 values are determined by plotting the relative MYC expression against the logarithm of the inhibitor concentration.[4][13]
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a mouse model of AML.
-
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
MOLM-16 or MV4-11 AML cells
-
Matrigel (optional)
-
Test compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of MOLM-16 cells (e.g., 5-10 x 10^6 cells) in PBS, optionally mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control at the specified dose and schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.[11][14]
-
Conclusion
This compound stands out as a highly potent and selective CBP/p300 bromodomain inhibitor with demonstrated in vitro and in vivo activity.[4][5][6] Its sub-nanomolar IC50 against CBP and excellent selectivity over the BET family of bromodomains make it a valuable tool for probing the function of CBP/p300 in various biological processes and a promising candidate for further therapeutic development.[4][5] This guide provides a framework for comparing this compound with other inhibitors and outlines the key experimental methodologies required for their evaluation. Researchers are encouraged to use this information as a starting point for their own investigations into the therapeutic potential of CBP/p300 bromodomain inhibition.
References
- 1. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. orbilu.uni.lu [orbilu.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mouse xenograft model [bio-protocol.org]
Validating GNE-781 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300 protein.[1][2][3][4][5][6] These proteins are critical transcriptional co-activators involved in a wide array of cellular processes, and their dysregulation is implicated in various diseases, including cancer.[3][7] Validating that a compound like this compound reaches and binds to its intended target within a complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of key experimental methods to confirm the cellular target engagement of this compound and other CBP/p300 bromodomain inhibitors, supported by experimental data and detailed protocols.
Comparison of this compound and Alternative CBP/p300 Bromodomain Inhibitors
This table summarizes the in vitro and cellular potency of this compound in comparison to other known CBP/p300 bromodomain inhibitors.
| Compound | Target(s) | In Vitro IC50 (CBP, TR-FRET) | Cellular Potency (Assay Dependent) | Selectivity |
| This compound | CBP/p300 Bromodomain | 0.94 nM [4][5] | Inhibition of MYC expression [5] | Highly selective over BRD4 (>5000-fold) [4] |
| I-CBP112 | CBP/p300 Bromodomain | Not specified | Impaired colony formation in leukemic cells[3] | Selective for CBP/p300 bromodomains[3] |
| CCS1477 | p300/CBP Bromodomain | Not specified | Potent anti-proliferative effects in prostate cancer cells[1] | >200-fold more potent for p300/CBP than BRD4[1] |
| SGC-CBP30 | CBP/p300 Bromodomain | Not specified | Enhances cellular reprogramming[7] | Specific for CBP/p300 bromodomains |
Key Methods for Validating Cellular Target Engagement
Several robust methods exist to confirm the interaction of a small molecule with its intracellular target. The two primary approaches discussed here are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). A third, indirect method involves monitoring the modulation of downstream biomarkers.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[8] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[9] In this assay, cells are treated with the compound of interest, heated to denature proteins, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot or other detection methods. Increased thermal stability of the target protein in the presence of the compound indicates direct binding.[9]
Downstream Biomarker Modulation
Inhibition of CBP/p300 by this compound has been shown to downregulate the expression of key oncogenes such as MYC and the transcription factor FOXP3.[5][6][10] Measuring the dose-dependent reduction of these downstream targets provides indirect but physiologically relevant evidence of target engagement.
Experimental Protocols
NanoBRET™ Target Engagement Assay for CBP Bromodomain
This protocol is adapted for assessing the engagement of inhibitors with the CBP bromodomain.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CBP fusion protein
-
Fluorescently labeled tracer for CBP bromodomain
-
This compound and other test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP fusion vector and a control vector using FuGENE® HD. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound and other test compounds. Add the compounds to the cells, followed by the addition of the CBP bromodomain tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. Read the donor emission (460nm) and acceptor emission (610nm) within 10 minutes using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for CBP
This protocol outlines the steps for performing a CETSA to validate this compound binding to endogenous CBP.
Materials:
-
Cancer cell line expressing CBP (e.g., MV4-11)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating (e.g., thermal cycler), cell lysis (e.g., sonicator), and centrifugation
-
SDS-PAGE and Western blot reagents
-
Anti-CBP antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Resuspend the treated cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for CBP.
-
Data Analysis: Quantify the band intensities for CBP at each temperature. Plot the percentage of soluble CBP relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
MYC Expression Assay
This protocol describes how to measure the effect of this compound on the expression of the downstream target, MYC.
Materials:
-
MV4-11 acute myeloid leukemia cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR), including primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Plate MV4-11 cells in 96-well plates and treat with a serial dilution of this compound or vehicle control for a specified time (e.g., 6 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers for MYC and a housekeeping gene to determine the relative expression levels of MYC.
-
Data Analysis: Normalize the MYC expression to the housekeeping gene. Plot the relative MYC expression against the this compound concentration and determine the EC50 for MYC downregulation.
Visualizations
References
- 1. cellcentric.com [cellcentric.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GNE-781: A Paradigm of Specificity Compared to Pan-BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the ability to selectively target specific reader domains is paramount for achieving desired therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of GNE-781, a highly selective inhibitor of the CREB-binding protein (CBP) and its paralog p300, with pan-BET (Bromodomain and Extra-Terminal) inhibitors, a class of drugs that target the bromodomains of BRD2, BRD3, BRD4, and BRDT. Through a comprehensive analysis of their binding affinities, mechanisms of action, and supporting experimental data, we illustrate the superior specificity of this compound.
Executive Summary
This compound demonstrates exceptional selectivity for the bromodomains of CBP/p300 over the BET family of proteins. This specificity is highlighted by a dramatic difference in binding affinity, with this compound potently inhibiting CBP while exhibiting negligible activity against BRD4, a primary target of pan-BET inhibitors. In contrast, pan-BET inhibitors like JQ1 effectively inhibit multiple members of the BET family but show minimal affinity for CBP/p300. This clear distinction in target engagement underscores the potential of this compound as a precise tool for dissecting the biological roles of CBP/p300 and as a therapeutic candidate with a potentially wider therapeutic window.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the well-characterized pan-BET inhibitor JQ1 against their respective targets, as determined by various biochemical assays. The data unequivocally showcases the profound difference in their selectivity profiles.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CBP | TR-FRET | 0.94 | [1][2] |
| BRD4(1) | TR-FRET | 5100 | [1][2] | |
| CBP | NanoBRET | 6.2 | [1] | |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [3][4] |
| BRD4 (BD2) | AlphaScreen | 33 | [3][4] | |
| CREBBP | AlphaScreen | >10,000 | [3] |
Mechanism of Action: A Tale of Two Targets
The distinct therapeutic applications and potential side-effect profiles of this compound and pan-BET inhibitors stem from their fundamentally different molecular targets and downstream effects on gene transcription.
This compound: Targeting the Master Coactivators CBP/p300
This compound selectively binds to the bromodomain of CBP and its close homolog p300. These proteins are crucial transcriptional co-activators that play a pivotal role in integrating a multitude of signaling pathways to regulate gene expression. By inhibiting the CBP/p300 bromodomain, this compound disrupts their interaction with acetylated histones and other transcription factors, thereby modulating the expression of genes involved in cell growth, differentiation, and survival.
Pan-BET Inhibitors: Broadly Targeting BET Proteins
Pan-BET inhibitors, such as JQ1 and OTX015, are designed to bind to the bromodomains of the BET family members: BRD2, BRD3, BRD4, and BRDT.[5] These proteins are key regulators of gene transcription, particularly of genes involved in cell proliferation and cancer, such as the proto-oncogene MYC.[6] By displacing BET proteins from chromatin, these inhibitors lead to a broad suppression of transcriptional activity.[6]
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust and sensitive biochemical and cellular assays. Below are the methodologies for the key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous, proximity-based assay used to measure the binding of inhibitors to their target bromodomains.
Workflow:
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer. The inhibitor is serially diluted to create a concentration gradient.
-
Incubation: The GST-tagged bromodomain protein, biotinylated histone peptide, and the inhibitor are added to the wells of a microplate and incubated to allow for binding.
-
Detection: A mixture of Terbium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor) is added to the wells.
-
Signal Measurement: After a final incubation period, the plate is read on a TR-FRET-compatible plate reader. The emission from both the donor (at 620 nm) and the acceptor (at 665 nm) is measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration. A decrease in the FRET signal indicates displacement of the histone peptide by the inhibitor.
NanoBRET™ Cellular Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein-protein interactions within living cells.
Workflow:
Detailed Steps:
-
Cell Culture and Transfection: HEK293 cells are typically used and are co-transfected with two plasmids: one encoding the bromodomain of interest fused to NanoLuc® luciferase (the BRET donor) and another encoding a binding partner (e.g., a histone) fused to HaloTag® protein (the BRET acceptor).
-
Acceptor Labeling: The cells are incubated with a cell-permeable fluorescent ligand that specifically and covalently binds to the HaloTag® protein, creating the fluorescent acceptor.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the inhibitor being tested.
-
Luminescence Measurement: A substrate for NanoLuc® luciferase is added to the cells, and the luminescence emission from both the donor and the acceptor is measured using a specialized plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio signifies that the inhibitor is disrupting the interaction between the bromodomain and its binding partner inside the cell. The cellular IC50 is then determined from the dose-response curve.
Conclusion
The comparative data presented in this guide clearly establishes this compound as a highly specific inhibitor of the CBP/p300 bromodomains, with a selectivity profile that is vastly superior to that of pan-BET inhibitors. This high degree of specificity makes this compound an invaluable chemical probe for elucidating the distinct biological functions of CBP and p300. Furthermore, for therapeutic applications, the ability to selectively target CBP/p300 without engaging the BET family of proteins may translate to a more favorable safety profile and a reduction in on-target toxicities associated with broader epigenetic modulation. As the field of epigenetic drug discovery continues to advance, the development of highly selective inhibitors like this compound will be critical for translating our understanding of epigenetic regulation into novel and effective therapies.
References
- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: GNE-781 in Combination Cancer Therapies
For Immediate Release
SOUTH SAN FRANCISCO, CA – The potent and selective CBP/p300 bromodomain inhibitor, GNE-781, is demonstrating significant promise in preclinical studies, not only as a monotherapy but more compellingly, in synergistic combination with other cancer therapies. Emerging research indicates that this compound can enhance the anti-tumor effects of chemotherapy, immunotherapy, and other epigenetic modifiers, offering new avenues for treatment in various malignancies. This guide provides a comprehensive comparison of this compound's synergistic effects, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound targets the bromodomains of the highly homologous histone acetyltransferases CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene transcription, and their dysregulation is implicated in the progression of numerous cancers through the activation of oncogenes such as MYC. By inhibiting CBP/p300, this compound can modulate the expression of key cancer-driving genes and has also been shown to influence the tumor microenvironment, making it a prime candidate for combination strategies.
Synergistic Effects with Other Cancer Therapies: A Comparative Overview
While specific quantitative data on the synergistic effects of this compound in combination with other named therapeutic agents remains limited in publicly available literature, the broader class of CBP/p300 inhibitors, to which this compound belongs, has shown significant synergistic potential in preclinical models.
| Combination Partner | Cancer Type(s) | Observed Synergistic Effect | Reference |
| Immunotherapy (Immune Checkpoint Blockade) | Colon and Breast Cancer | This compound augments tumor immune response by converting myeloid-derived suppressor cells (MDSCs) to an inflammatory phenotype and impairing regulatory T cell (Treg) function, leading to suppressed tumor growth in mouse models.[1] | [1] |
| PARP Inhibitors (e.g., Olaparib) | Prostate Cancer | Combination of a CBP/p300 inhibitor (CCS1477, similar class to this compound) with a PARP inhibitor was significantly more effective at reducing cell growth in preclinical 2D and 3D models, including patient-derived explants, compared to either monotherapy. This is linked to a synergistic impairment of DNA damage repair.[2] | [2] |
| BET Inhibitors (e.g., JQ1) | NUT Midline Carcinoma, Diffuse Intrinsic Pontine Glioma (DIPG) | Co-inhibition of CBP/p300 and BET bromodomains has demonstrated strong synergistic cytotoxic effects. This combination can reverse the activation of detrimental super-enhancer programs that may be induced by single-agent treatment.[3] | [3] |
| Chemotherapy (e.g., Azacytidine) | Myelodysplastic Syndrome-derived Acute Myeloid Leukemia | CBP/p300 inhibitors synergize with azacytidine to induce leukemia cell death by suppressing global protein synthesis.[1] | [1] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and other CBP/p300 inhibitors are rooted in their multi-faceted mechanism of action. By inhibiting CBP/p300, these compounds can simultaneously impact cancer cell-intrinsic pathways and modulate the host immune response.
Caption: Mechanism of this compound action on cancer and immune cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of synergistic findings. Below are representative methodologies for assessing synergy.
In Vitro Synergy Assessment (Chou-Talalay Method)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Drug Combination Matrix: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo®.
-
Data Analysis: The dose-response curves for each drug and the combination are used to calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells. For studies involving immunotherapy, syngeneic models with a competent immune system are used.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other therapeutic.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting) to investigate the underlying mechanisms of synergy.
-
Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group, and statistical analyses are performed to determine the significance of the combination effect compared to monotherapies.
Future Directions
The preclinical evidence for the synergistic potential of CBP/p300 inhibitors, including this compound, is compelling. Future research should focus on conducting detailed combination studies for this compound with a broader range of cancer therapies across various cancer types. The identification of predictive biomarkers will also be crucial for patient stratification in future clinical trials exploring these promising combination strategies. The continued investigation into the synergistic effects of this compound holds the key to developing more effective and durable treatment regimens for patients with challenging cancers.
References
GNE-781: A Potent and Selective Chemical Probe for CBP/p300 Function
In the landscape of epigenetic research, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical regulators of gene expression and promising therapeutic targets in various diseases, including cancer.[1] Small molecule inhibitors, or chemical probes, are invaluable tools for dissecting the complex biology of these proteins. Among the arsenal of available probes, GNE-781 has distinguished itself as a highly potent and selective inhibitor of the CBP/p300 bromodomains.[2] This guide provides an objective comparison of this compound with other notable CBP/p300 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of CBP/p300 Chemical Probes
The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound and a selection of other widely used CBP/p300 inhibitors.
Table 1: Biochemical Activity of CBP/p300 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CBP | 0.94 | TR-FRET | [3][4] |
| p300 | 1.2 | TR-FRET | ||
| BRD4(1) | 5100 | TR-FRET | [4] | |
| GNE-049 | CBP | 1.1 | Not Specified | [5] |
| p300 | 2.3 | Not Specified | [5] | |
| GNE-272 | CBP | Not Specified | Not Specified | [5] |
| BRD4(1) | >650-fold selectivity over CBP | Not Specified | [5] | |
| CCS1477 | CBP | 1.3 | Not Specified | [1] |
| p300 | 1.7 | Not Specified | [1] | |
| A-485 | CBP (HAT) | 2.6 | TR-FRET | [6] |
| p300 (HAT) | 9.8 | TR-FRET | [6] | |
| SGC-CBP30 | CBP | 21 | Not Specified | [7] |
| p300 | 38 | Not Specified | [7] | |
| BRD4(1) | >40-fold selectivity over CBP | Not Specified | [7] |
Table 2: Cellular and In Vivo Activity of this compound
| Activity Type | Model System | Key Findings | Reference |
| Cellular Activity | MV-4-11 cells | MYC expression EC50 = 6.6 nM | [8] |
| In Vivo Efficacy | MOLM-16 AML xenograft | Dose-dependent tumor growth inhibition | [2][5] |
| Pharmacodynamics | In vivo | Dose-dependent decrease in Foxp3 transcript levels | [2][5] |
This compound exhibits exceptional potency for the CBP bromodomain with an IC50 of 0.94 nM and maintains high selectivity against the BET bromodomain family member BRD4(1) (5425-fold).[3] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for more precise interrogation of CBP/p300 function.[9] In cellular assays, this compound effectively suppresses the expression of the oncogene MYC, a downstream target of CBP/p300 activity.[8] Furthermore, its in vivo efficacy has been demonstrated in an acute myeloid leukemia (AML) xenograft model, highlighting its potential for preclinical studies.[2][5]
Alternative CBP/p300 Probes
While this compound is a leading CBP/p300 bromodomain inhibitor, other probes offer distinct characteristics that may be advantageous for specific experimental contexts:
-
GNE-049 and GNE-272: These are analogs of this compound and also demonstrate potent and selective inhibition of the CBP/p300 bromodomains.[5]
-
CCS1477: This is another potent and selective bromodomain inhibitor that has advanced into clinical trials, indicating its favorable drug-like properties.[1][5]
-
A-485: Unlike the aforementioned bromodomain inhibitors, A-485 targets the histone acetyltransferase (HAT) catalytic domain of CBP/p300.[8][6] This provides an alternative mechanism to probe CBP/p300 function beyond their bromodomain-mediated interactions.
-
SGC-CBP30: A well-characterized chemical probe that also targets the CBP/p300 bromodomains with good selectivity over BRD4.[7]
Experimental Methodologies
The characterization of this compound and other CBP/p300 inhibitors relies on a suite of biochemical and cellular assays. Below are outlines of the key experimental protocols.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is commonly used to measure the binding affinity of inhibitors to the CBP/p300 bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and the GST-tagged bromodomain of CBP or p300. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor.
-
General Protocol:
-
Reactions are typically set up in a 384-well plate.
-
The CBP/p300 bromodomain protein, biotinylated histone peptide, and the test compound (e.g., this compound) are incubated together.
-
The TR-FRET detection reagents (terbium-labeled antibody and streptavidin-acceptor) are added.
-
After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is another proximity-based assay used to assess target engagement in a cellular context.
-
Principle: A target protein (e.g., CBP) is fused to a luciferase (e.g., NanoLuc), and a binding partner or a tracer ligand is fused to a fluorescent protein (e.g., HaloTag with a fluorescent ligand). Inhibition of this interaction by a compound like this compound results in a decrease in the BRET signal.
-
General Protocol:
-
Cells are co-transfected with constructs encoding the luciferase-tagged CBP/p300 and the fluorescently-tagged interacting protein.
-
Cells are plated in a white, opaque 96-well plate.
-
The test compound is added to the wells.
-
The luciferase substrate is added, and the luminescence and fluorescence emissions are measured.
-
The BRET ratio is calculated, and IC50 values are determined.
-
Cellular Assays
Cellular Thermal Shift Assay (CETSA): This method is used to verify the direct binding of an inhibitor to its target protein in intact cells.
-
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.
-
General Protocol:
-
Cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve indicates target engagement.
-
In Vivo Models
Xenograft Studies: To evaluate the in vivo efficacy of CBP/p300 inhibitors, tumor xenograft models are commonly employed.
-
Model: Immunodeficient mice are subcutaneously implanted with cancer cells (e.g., MOLM-16 AML cells).[5]
-
General Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring the expression of target genes like MYC or Foxp3).[2][5]
-
Signaling Pathways and Visualizations
CBP/p300 are central nodes in numerous signaling pathways that are critical for cellular function and are often dysregulated in cancer.[5] Their inhibition by probes like this compound can have profound effects on these pathways.
Caption: CBP/p300 integrates signals from various pathways to regulate gene expression.
The diagram above illustrates how CBP/p300 act as central co-activators for a multitude of transcription factors involved in key cellular processes. This compound, by inhibiting CBP/p300, can modulate the transcriptional output of these pathways.
Caption: Experimental workflow for the characterization of a CBP/p300 chemical probe.
This workflow outlines the logical progression of experiments, from initial biochemical characterization to in vivo validation, that are necessary to establish a compound like this compound as a reliable chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. cellcentric.com [cellcentric.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. cellcentric.com [cellcentric.com]
Validating the Target of GNE-781: A Comparative Guide to CRISPR/Cas9 and Chemical Probe Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-781, a potent and selective small molecule inhibitor, with CRISPR/Cas9-mediated genetic perturbation for the target validation of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. We present a detailed analysis of experimental data, protocols, and the underlying signaling pathways to offer a clear perspective on these two powerful methodologies in drug discovery.
Introduction to this compound and its Target
This compound is a highly potent and selective inhibitor of the bromodomains of CBP and p300, which are critical epigenetic regulators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] By binding to the acetyl-lysine recognition pocket of the bromodomain, this compound competitively inhibits the interaction of CBP/p300 with acetylated histones and other proteins, thereby modulating the expression of key oncogenes such as MYC and FOXP3.[3][4] The dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets.[1][5]
CRISPR/Cas9 as a Gold Standard for Target Validation
CRISPR/Cas9 technology offers a precise and powerful method for target validation by directly editing the genome to knockout or knockdown a target gene. This genetic approach provides a benchmark for assessing the on-target effects of a small molecule inhibitor. By comparing the phenotypic consequences of this compound treatment with the genetic ablation of CBP and/or p300, researchers can confidently attribute the compound's activity to the inhibition of its intended targets.
Comparative Analysis: this compound vs. CRISPR/Cas9 Knockout of CBP/p300
Table 1: Biochemical Potency of CBP/p300 Bromodomain Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CBP | 0.94 | TR-FRET | [3] |
| p300 | 1.1 (for GNE-049, a close analog) | TR-FRET | [1] | |
| CCS1477 | CBP | 1.7 (Kd) | BROMOscan | [1] |
| p300 | 1.3 (Kd) | BROMOscan | [1] | |
| A-485 (catalytic inhibitor) | CBP | 2.6 | HAT Assay | |
| p300 | 9.8 | HAT Assay |
Table 2: Phenotypic Comparison of CBP/p300 Inhibition by this compound and Genetic Knockout
| Phenotype | This compound (or related inhibitors) | CRISPR/Cas9 or siRNA Knockout of CBP/p300 | Cell Lines |
| Cell Proliferation | Inhibition of proliferation with IC50 values in the nanomolar range for various cancer cell lines.[1] | Simultaneous knockdown of CBP and p300 significantly attenuated cell proliferation.[5] | Bladder cancer cells (5637, T24), Prostate cancer cells (VCaP, 22Rv1, LNCaP95)[1][5] |
| Apoptosis | Induction of apoptosis. | Combined inhibition of CBP and p300 induced apoptosis.[5] | Bladder cancer cells (5637, T24)[5] |
| MYC Expression | Downregulation of MYC expression.[1][4] | Combined inhibition of CBP and p300 resulted in c-Myc suppression.[5] | Acute Myeloid Leukemia (MOLM-16), Bladder cancer cells[4][5] |
| FOXP3 Expression | Dose-dependent decrease in Foxp3 transcript levels.[4] | CBP is essential for maintaining Foxp3 stability.[6] | T-regulatory cells[4][6] |
| Androgen Receptor (AR) Signaling | Reduction in the expression of AR-regulated genes.[1] | Knockdown of CBP and p300 regulates AR signaling. | Prostate cancer cells (22Rv1, LNCaP95)[1] |
Experimental Protocols
This compound Treatment and Phenotypic Analysis
1. Cell Culture:
-
Cancer cell lines (e.g., MOLM-16 for AML, 22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. This compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours).
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
After treatment, a reagent containing luciferase and its substrate is added to the cell culture.
-
The luminescent signal, proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are calculated by plotting cell viability against the log of this compound concentration.
4. Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from treated and untreated cells.
-
cDNA is synthesized from the RNA.
-
Quantitative PCR is performed using primers specific for target genes like MYC and FOXP3.
-
Gene expression levels are normalized to a housekeeping gene.
CRISPR/Cas9-mediated Knockout of CBP and p300
1. gRNA Design and Cloning:
-
Guide RNAs (gRNAs) targeting specific exons of CREBBP (CBP) and EP300 (p300) are designed using online tools.
-
The gRNA sequences are cloned into a Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
The gRNA-Cas9 plasmids are co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Target cancer cells are transduced with the lentivirus.
3. Selection and Clonal Isolation:
-
Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Single-cell clones are isolated by limiting dilution to establish knockout cell lines.
4. Knockout Validation:
-
Western Blot: Protein lysates from knockout clones are analyzed by western blot using antibodies against CBP and p300 to confirm the absence of the target proteins.
-
Sanger Sequencing: The genomic region targeted by the gRNA is PCR amplified and sequenced to confirm the presence of insertions or deletions (indels).
5. Phenotypic Analysis:
-
The same phenotypic assays performed for this compound treatment (e.g., cell viability, apoptosis, gene expression) are conducted on the knockout cell lines to compare the effects.
Visualizing the Pathways and Workflows
CBP/p300 Signaling Pathway in Cancer
Caption: Simplified signaling pathway illustrating the role of CBP/p300 in cancer and the point of intervention for this compound.
Experimental Workflow: this compound vs. CRISPR Target Validation
Caption: Workflow comparing target validation using a chemical probe (this compound) and CRISPR/Cas9.
Alternative Target Validation Methods
Besides CRISPR/Cas9, other techniques can be employed for target validation:
-
RNA interference (RNAi): Using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown the expression of CBP and p300. This method is transient and may have off-target effects.
-
Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that induce the degradation of the target protein. A PROTAC for CBP/p300 would provide an alternative chemical biology approach to target validation.
-
Expression of dominant-negative mutants: Overexpressing a catalytically inactive form of CBP or p300 can compete with the endogenous protein and inhibit its function.
Conclusion
The validation of this compound's target, CBP/p300, is strongly supported by the congruent phenotypic outcomes observed with CRISPR/Cas9-mediated genetic knockout. Both approaches lead to the inhibition of cancer cell proliferation, induction of apoptosis, and downregulation of key oncogenic drivers like MYC. While direct comparative quantitative data for this compound is still emerging, the available evidence from studies on this compound and other potent CBP/p300 inhibitors, when viewed alongside genetic validation studies, provides a robust confirmation of its on-target activity. The use of CRISPR/Cas9 remains the gold standard for unequivocally linking a compound's effects to its intended target, and the consistency of findings across both methodologies strengthens the therapeutic rationale for targeting the CBP/p300 bromodomain in cancer.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of CBP in Maintaining Foxp3 Stability during Inflammatory Events - ATC Abstracts [atcmeetingabstracts.com]
GNE-781 in Oncology: A Comparative Performance Guide for Researchers
In the landscape of epigenetic modulators, the selective inhibition of CREB-binding protein (CBP) and its paralog p300 presents a compelling therapeutic strategy for various malignancies. GNE-781, a potent and highly selective bromodomain inhibitor of CBP/p300, has emerged as a significant tool in preclinical oncology research. This guide provides a comprehensive comparison of this compound's performance against other notable CBP/p300 inhibitors across various cancer cell lines, supported by experimental data and detailed methodologies.
Performance in Cancer Cell Line Panels
This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, particularly those of hematological origin. Its high selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, such as BRD4, is a key characteristic that distinguishes it from other pan-bromodomain inhibitors.[1][2]
Comparative Analysis
To provide a clear perspective on its efficacy, the following tables summarize the inhibitory activity of this compound in comparison to other CBP/p300 inhibitors, including GNE-272 and CCS1477.
| Inhibitor | Target | IC50 (nM) - TR-FRET Assay | BRET IC50 (nM) | BRD4(1) IC50 (nM) | Selectivity (fold) vs. BRD4(1) | Reference |
| This compound | CBP | 0.94 | 6.2 | 5100 | >5400 | [2] |
| GNE-272 | CBP/p300 | 20 | 410 | 13000 | ~650 | [3][4] |
| CCS1477 | p300/CBP | Kd = 1.3/1.7 | - | 222 | ~170 | [5] |
Table 1: Comparison of in vitro potency and selectivity of CBP/p300 inhibitors.
The data clearly indicates this compound's superior potency and selectivity for CBP over GNE-272 and CCS1477 in these assays.
| Cell Line | Cancer Type | This compound (Reported Activity) | CCS1477 GI50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | Antitumor activity in xenograft model | Potent inhibitor | [6],[5] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Not specified | Potent inhibitor | [5] |
| OPM-2 | Multiple Myeloma (MM) | Not specified | <0.1 | [5] |
| KMS-12-BM | Multiple Myeloma (MM) | Not specified | <0.1 | [5] |
| 22Rv1 | Prostate Cancer | Not specified | 0.096 | [7] |
| VCaP | Prostate Cancer | Not specified | 0.049 | [7] |
Table 2: Anti-proliferative activity of CBP/p300 inhibitors in various cancer cell lines.
CCS1477 has shown broad activity in panels of AML and multiple myeloma cell lines, with the majority of myeloma lines exhibiting a GI50 below 100 nM.[5] this compound has demonstrated significant in vivo efficacy in the MOLM-16 AML xenograft model, with oral administration leading to tumor growth inhibition.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other CBP/p300 inhibitors involves the disruption of transcriptional programs crucial for cancer cell survival and proliferation. A key downstream target is the MYC oncogene, whose expression is often dependent on CBP/p300 activity.[6] Another important transcription factor regulated by CBP/p300 in hematological malignancies is IRF4.[8]
Caption: CBP/p300 Signaling Pathway Inhibition by this compound.
The evaluation of CBP/p300 inhibitors typically follows a standardized workflow to determine their efficacy and mechanism of action.
Caption: Experimental Workflow for Evaluating CBP/p300 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate this compound and similar inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add the compounds to the cells in triplicate and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for MYC and IRF4 Expression
Western blotting is used to detect changes in the protein levels of key downstream targets of CBP/p300.
-
Cell Lysis: Treat cells with this compound or comparator compounds for the desired time (e.g., 24, 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC (e.g., Santa Cruz Biotechnology, sc-40) and IRF4 (e.g., Abcam, ab133590) overnight at 4°C.[9] A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound stands out as a highly potent and selective CBP/p300 bromodomain inhibitor with demonstrated preclinical activity, particularly in hematological malignancies. Its superior selectivity profile compared to other inhibitors like GNE-272 and CCS1477 suggests a potentially wider therapeutic window. While further head-to-head studies across a broader range of cancer cell lines are needed for a complete comparative assessment, the existing data positions this compound as a valuable research tool and a promising candidate for further development in oncology. The provided experimental protocols offer a foundation for researchers to rigorously evaluate the performance of this compound and other CBP/p300 inhibitors in their own cancer models.
References
- 1. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. cellcentric.com [cellcentric.com]
- 6. researchgate.net [researchgate.net]
- 7. cellcentric.com [cellcentric.com]
- 8. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GNE-781's Pharmacological Effects with Genetic Approaches: A Comparative Guide
This guide provides a detailed comparison of the pharmacological results obtained with GNE-781, a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, against genetic methods for target validation. For researchers in oncology and drug development, establishing that a drug's cellular and in vivo effects are due to the specific inhibition of its intended target is critical. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9-mediated gene editing, offer an orthogonal method to corroborate the on-target activity of chemical probes like this compound.
Mechanism of Action: this compound
This compound is an orally active and highly selective inhibitor of the bromodomains of CBP and the closely related histone acetyltransferase p300.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By binding to the CBP/p300 bromodomains, this compound prevents these proteins from being recruited to chromatin, leading to the downregulation of key oncogenes, such as MYC, and other critical genes like FOXP3, which is involved in regulatory T cell function.[1][3][4][5] This mechanism underlies its observed antitumor activity in preclinical models, particularly in acute myeloid leukemia (AML).[1][3][5][6]
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its recruitment to chromatin and subsequent gene transcription.
Genetic Validation Approaches
To validate that the effects of this compound are indeed mediated through the inhibition of CBP and p300, genetic techniques can be employed to specifically reduce or eliminate the expression of these proteins.
-
RNA interference (RNAi): Short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be introduced into cells to trigger the degradation of CREBBP (the gene encoding CBP) and EP300 (the gene encoding p300) messenger RNA (mRNA). This leads to a transient or stable "knockdown" of the target proteins.
-
CRISPR-Cas9: This gene-editing technology can be used to create permanent "knockouts" by introducing frameshift mutations in the CREBBP and EP300 genes, leading to a complete loss of protein function.
The phenotypic consequences of these genetic perturbations can then be directly compared to the effects of treating cells with this compound. A high degree of concordance between the chemical and genetic approaches provides strong evidence for on-target activity.
Comparative Data: this compound vs. Genetic Perturbation
The following tables summarize the quantitative data comparing the effects of this compound with genetic approaches on key downstream targets and cellular processes.
Table 1: Potency and Selectivity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | CBP | 0.94 nM | TR-FRET | [1][3][7] |
| p300 | 1.2 nM | TR-FRET | [2] | |
| BRD4(1) | 5,100 nM | TR-FRET | [1][3][7] | |
| BRET IC₅₀ | CBP | 6.2 nM | BRET | [1][5] |
| Cellular EC₅₀ | MYC Expression (MV4-11 cells) | 6.6 nM | QuantiGene | [2] |
Table 2: Comparison of Pharmacological and Genetic Effects on MYC Expression
| Approach | Target | Cell Line | Effect on MYC Expression | Reference |
| Pharmacological | CBP/p300 Bromodomain | MV4-11 (AML) | EC₅₀ = 6.6 nM | [2] |
| CBP/p300 Bromodomain | MOLM-16 (AML) | Dose-dependent decrease in vivo | [3][4] | |
| Genetic | CBP | PVN (in vivo) | shRNA knockdown decreases target gene expression | [4] |
| p300/CBP | Multiple Myeloma | Chemical degrader (dCBP-1) abolishes MYC enhancer | [8] |
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC₅₀ Determination
-
Objective: To measure the potency of this compound in inhibiting the binding of the CBP bromodomain to an acetylated histone peptide.
-
Materials: Recombinant His-tagged CBP bromodomain, biotinylated histone H4 acetylated at lysine 8 (H4K8ac) peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).
-
Procedure:
-
Add this compound at various concentrations to a 384-well plate.
-
Add the CBP bromodomain and the biotin-H4K8ac peptide to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Add the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate to allow the detection antibodies to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the ratio of 665/620 nm signals. The IC₅₀ is determined by fitting the dose-response curve.
-
2. Cellular MYC Expression Assay (QuantiGene 2.0)
-
Objective: To measure the effect of this compound on endogenous MYC mRNA levels in a cancer cell line.
-
Cell Line: MV-4-11 (Acute Myeloid Leukemia).
-
Procedure:
-
Plate MV-4-11 cells at 10,000 cells per well in a 96-well plate.
-
Add serial dilutions of this compound (in DMSO, final concentration 0.1%) to the wells.
-
Incubate the cells for 4 hours at 37°C.
-
Lyse the cells and measure MYC mRNA expression using the QuantiGene 2.0 assay according to the manufacturer's protocol. This involves hybridization of the target mRNA to specific probes.
-
Read the luminescence on a plate reader.
-
Generate dose-response curves and calculate the EC₅₀ value using a four-parameter nonlinear regression fit.[1]
-
3. shRNA-mediated Gene Knockdown
-
Objective: To specifically reduce the expression of CBP to validate its role in a signaling pathway.
-
Vector: Adeno-associated virus (AAV) expressing a short hairpin RNA targeting CBP mRNA (AAV-CBP-shRNA).
-
Procedure:
-
Design and clone an shRNA sequence targeting CREBBP into an AAV vector. A non-targeting scrambled shRNA should be used as a control.
-
Package the construct into AAV particles.
-
Transduce the target cells (or inject into the target tissue in vivo) with the AAV-CBP-shRNA or control AAV.
-
Allow sufficient time for the shRNA to be expressed and for the target protein to be knocked down (typically 48-72 hours or longer for in vivo models).
-
Confirm knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels).
-
Perform the downstream functional assay to assess the phenotype resulting from CBP knockdown and compare it to the phenotype observed with this compound treatment.[4]
-
Logical Framework for Cross-Validation
The core principle of cross-validation is that if the pharmacological inhibitor and the genetic perturbation act on the same target to produce a specific outcome, their effects should be congruent and non-additive. For instance, this compound should have a significantly reduced effect in cells where CBP has already been knocked out.
Caption: Concordance between the phenotypes produced by this compound and genetic ablation of CBP/p300 validates on-target activity.
Conclusion
The evidence from both pharmacological inhibition with this compound and genetic perturbation studies converges to confirm the role of CBP/p300 bromodomains in regulating the transcription of key oncogenes like MYC. This compound demonstrates high potency and selectivity in cellular and in vivo models, and its effects on gene expression and tumor growth are phenocopied by genetic approaches that reduce or eliminate CBP/p300 function.[1][4] This robust cross-validation provides a high degree of confidence that this compound acts as a specific modulator of CBP/p300 bromodomain activity, making it a valuable tool for further research and a promising therapeutic candidate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of GNE-781: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective CBP inhibitor GNE-781, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the absence of a universally available, specific Safety Data Sheet (SDS) with explicit disposal protocols for this compound, this guide provides essential, step-by-step logistical information based on general best practices for the disposal of research-grade chemical compounds. Strict adherence to institutional and local regulations is paramount.
Immediate Safety and Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound, as with any laboratory chemical, begins with a clear understanding of its properties and potential hazards. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[1]
Step 1: Waste Identification and Classification
-
Assume Hazardous Nature: In the absence of specific data to the contrary, treat all this compound waste as hazardous chemical waste.[1]
-
Mixture Complexity: If this compound has been mixed with other solvents or reagents, the entire mixture must be classified based on its most hazardous components. For instance, if dissolved in a halogenated solvent, the waste should be segregated as halogenated organic waste.[2]
Step 2: Proper Segregation of Waste
-
Avoid Mixing: Do not mix this compound waste with incompatible materials.[3] A fundamental principle of chemical safety is to segregate waste streams to prevent dangerous reactions.[3][4]
-
Dedicated Waste Streams: Establish separate, clearly labeled waste containers for different categories of chemical waste, such as:
-
Non-halogenated organic solvents
-
Halogenated organic solvents
-
Acidic waste
-
Basic waste
-
Solid chemical waste
-
Step 3: Selecting and Labeling Waste Containers
-
Container Compatibility: Use containers that are chemically resistant to this compound and any solvents it may be mixed with. Plastic containers are often preferred for their durability.[4]
-
Secure Closure: Ensure containers have tight-fitting lids to prevent spills and the release of vapors. Containers should be kept closed except when adding waste.[3]
-
Accurate Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of all other components in the mixture.[4] The date of waste generation should also be clearly marked.[1]
Step 4: Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated and properly marked SAA within the laboratory.[3]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to control any potential leaks.[1]
-
Regular Inspection: Routinely inspect waste containers for any signs of leakage or deterioration.[3]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department or an approved waste management contractor.[4]
-
Provide Complete Information: Be prepared to provide detailed information about the waste composition to the disposal personnel.
Key Properties of this compound for Handling and Disposal
Understanding the chemical and physical properties of this compound is crucial for safe handling and making informed decisions about its disposal.
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₃F₂N₇O₂ | [5] |
| Molecular Weight | 525.6 g/mol | [5] |
| Solubility | Soluble in Acetonitrile and DMSO | [5] |
| Physical Form | Solid | N/A |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
Experimental Protocols Cited
The information provided in this guide is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for the disposal of this compound, as none are publicly available. The procedural steps are derived from general guidelines for hazardous waste disposal.[1][3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
This compound Disposal Decision Workflow
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution and local regulatory agencies, you can ensure the safe and responsible disposal of this compound waste, fostering a secure and compliant laboratory environment.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling GNE-781
For researchers, scientists, and drug development professionals working with the potent and selective CBP/p300 bromodomain inhibitor GNE-781, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure risk. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents accidental skin contact. |
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure to this compound.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. |
| Large Spill | Evacuate the area and prevent entry. Follow institutional procedures for hazardous material cleanup. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is often at -20°C for up to one year or -80°C for up to two years.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be placed in a designated, sealed hazardous waste container.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard down the drain or in regular trash.
-
Waste Pickup: Arrange for a licensed hazardous waste disposal company to collect the waste.
Experimental Protocols
This compound is an inhibitor of the CREB-binding protein (CBP) and the highly homologous protein p300, with IC50 values of 0.94 nM and 1.2 nM, respectively.[2] It has been used in in vivo studies to assess its antitumor activity.
In Vivo Efficacy Study in a Mouse Xenograft Model
The following is a summary of a typical experimental protocol for evaluating the efficacy of this compound in a MOLM-16 acute myeloid leukemia (AML) mouse xenograft model.[1][2]
| Step | Procedure |
| 1. Animal Model | SCID beige mice are inoculated with MOLM-16 AML cells to establish tumors. |
| 2. Formulation | This compound is formulated for oral administration. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
| 3. Dosing | Once tumors are established, mice are treated with this compound orally, typically twice daily, at doses ranging from 3 to 30 mg/kg.[1] |
| 4. Monitoring | Tumor volume and body weight are monitored throughout the 21-day dosing period.[3] |
| 5. Endpoint | At the end of the study, tumors can be harvested for further analysis, such as assessing the transcript levels of target genes like MYC.[3] |
Visualizing Workflows and Pathways
To further clarify procedures and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of CBP/p300.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
